SGE-516
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H35N3O2 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-2-yl)ethanone |
InChI |
InChI=1S/C23H35N3O2/c1-22(28)9-7-16-15(13-22)3-4-18-17(16)8-10-23(2)19(18)5-6-20(23)21(27)14-26-24-11-12-25-26/h11-12,15-20,28H,3-10,13-14H2,1-2H3/t15-,16+,17-,18-,19+,20-,22-,23+/m1/s1 |
InChI Key |
NNHRCSJWUBQYQV-YHWBJDLNSA-N |
Isomeric SMILES |
C[C@]1(CC[C@H]2[C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CN5N=CC=N5)C)O |
Canonical SMILES |
CC1(CCC2C(C1)CCC3C2CCC4(C3CCC4C(=O)CN5N=CC=N5)C)O |
Origin of Product |
United States |
Foundational & Exploratory
SGE-516: A Technical Guide to its Mechanism of Action on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGE-516 is a novel, synthetic neuroactive steroid that acts as a potent positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3][4][5][6][7] Its unique dual mechanism of action, targeting both synaptic and extrasynaptic receptors, distinguishes it from traditional GABAergic modulators like benzodiazepines and offers a promising avenue for the treatment of various neurological disorders, including refractory epilepsy.[1][5][8] This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative pharmacology, and key experimental methodologies used to characterize the interaction of this compound with GABA-A receptors.
Introduction: The GABA-A Receptor and the Role of this compound
The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The diverse subunit composition of GABA-A receptors gives rise to distinct receptor subtypes with specific pharmacological properties and physiological roles.
Broadly, GABA-A receptors can be categorized as:
-
Synaptic receptors: Typically contain α1-3 and γ subunits and are responsible for phasic (transient) inhibition in response to synaptic GABA release.
-
Extrasynaptic receptors: Often contain α4, α6, and δ subunits, exhibit a high affinity for GABA, and mediate tonic (persistent) inhibition by responding to ambient GABA concentrations.
This compound is a synthetic analog of the endogenous neuroactive steroid allopregnanolone. It has been specifically designed to be a potent and selective PAM of both synaptic (γ-containing) and extrasynaptic (δ-containing) GABA-A receptors.[1] This broad-spectrum activity is a key differentiator from benzodiazepines, which primarily target synaptic receptors containing a γ subunit.[1]
Dual Mechanism of Action
This compound enhances GABAergic inhibition through two distinct but complementary mechanisms:
2.1. Direct Positive Allosteric Modulation:
Like other neuroactive steroids, this compound binds to allosteric sites on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the probability and/or duration of channel opening in the presence of the agonist. This direct modulation enhances both phasic and tonic inhibition.
2.2. Metabotropic Regulation of Receptor Trafficking:
A key and novel aspect of this compound's mechanism is its ability to induce a sustained increase in the surface expression of extrasynaptic GABA-A receptors.[2] This occurs through a metabotropic signaling pathway involving Protein Kinase C (PKC).[2][9] This sustained, non-canonical activity leads to a long-lasting enhancement of tonic inhibition.[2]
Quantitative Pharmacology
The following table summarizes the known quantitative data for this compound's activity on GABA-A receptors. Data has been compiled from in vitro electrophysiological studies.
| Receptor Subtype | Assay Type | Parameter | Value | Reference |
| α4β3δ | Whole-cell patch clamp on CHO cells | EC50 | 240 nM | [Mentioned in commercial product description, primary source needed] |
| Synaptic (γ-containing) | In vitro neuronal firing rate assays | Activity | Dose-dependent reduction | [1] |
| Extrasynaptic (δ-containing) | In vitro neuronal firing rate assays | Activity | Dose-dependent reduction | [1] |
Note: Further quantitative data on a wider range of specific synaptic receptor subtypes (e.g., α1β2γ2, α2β3γ2) are needed for a more complete profile.
Signaling Pathways and Experimental Workflows
4.1. This compound Signaling Pathway at Extrasynaptic GABA-A Receptors
Caption: this compound's metabotropic signaling pathway enhancing tonic inhibition.
4.2. Experimental Workflow: In Vitro Electrophysiology
Caption: Workflow for determining this compound potency using whole-cell patch clamp.
4.3. Experimental Workflow: In Vivo Seizure Models
Caption: General workflow for assessing the anticonvulsant efficacy of this compound.
Detailed Experimental Protocols
5.1. In Vitro Electrophysiology (Whole-Cell Patch Clamp)
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired human GABA-A receptor subunits (e.g., α4, β3, δ for extrasynaptic receptors; α1, β2, γ2 for synaptic receptors) using a suitable transfection reagent.
-
Recording Conditions: Whole-cell voltage-clamp recordings are performed 24-48 hours post-transfection. The extracellular solution typically contains (in mM): 145 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution for the recording pipette contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP, adjusted to pH 7.2.
-
Drug Application: GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) is applied to establish a baseline current. This compound is then co-applied with GABA at increasing concentrations to determine its potentiating effect. A rapid solution exchange system is used for drug application.
-
Data Analysis: The potentiation of the GABA-evoked current by this compound is measured. Concentration-response curves are generated, and the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the maximum potentiation are calculated.
5.2. In Vivo Anticonvulsant Models
-
Animals: Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration: this compound is typically dissolved in a vehicle such as 2-hydroxypropyl-β-cyclodextrin and administered via intraperitoneal (IP) injection at various doses.
-
Pentylenetetrazol (PTZ)-Induced Seizure Model:
-
This compound or vehicle is administered 30-60 minutes prior to the administration of a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).
-
Animals are observed for the onset of clonic and tonic-clonic seizures for a period of 30 minutes.
-
The latency to seizure onset and the percentage of animals protected from seizures are recorded.
-
-
6Hz Psychomotor Seizure Model:
-
This compound or vehicle is administered 30-60 minutes prior to the delivery of a 6Hz electrical stimulus (e.g., 32 mA, 0.2 ms (B15284909) pulse width, 3 s duration) via corneal electrodes.
-
Animals are observed for the presence or absence of seizure activity (e.g., stun, forelimb clonus, twitching).
-
The percentage of animals protected from seizures is determined.
-
-
Dravet Syndrome Mouse Model (Scn1a+/-):
-
Data Analysis: The effective dose 50 (ED50), the dose at which 50% of the animals are protected from seizures, is calculated for each model to quantify the anticonvulsant potency of this compound.
Conclusion
This compound represents a significant advancement in the field of GABAergic modulation. Its dual mechanism of action, combining direct positive allosteric modulation of both synaptic and extrasynaptic GABA-A receptors with a novel metabotropic pathway that enhances the surface expression of extrasynaptic receptors, provides a multi-faceted approach to increasing inhibitory tone in the CNS. The preclinical data demonstrate its potent anticonvulsant effects in a variety of models, including those resistant to traditional therapies. Further research to fully elucidate the quantitative pharmacology of this compound across all major GABA-A receptor subtypes and to further explore the intricacies of its PKC-dependent signaling pathway will be crucial in realizing its full therapeutic potential for patients with epilepsy and other neurological disorders.
References
- 1. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endogenous and synthetic neuroactive steroids evoke sustained increases in the efficacy of GABAergic inhibition via a protein kinase C-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroactive Steroids. 1. Positive Allosteric Modulators of the (γ-Aminobutyric Acid)A Receptor: Structure-Activity Relationships of Heterocyclic Substitution at C-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deepdyve.com [deepdyve.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Positive Allosteric Modulator of α2/3-Containing GABAA Receptors, KRM-II-81, Is Active in Pharmaco-Resistant Models of Epilepsy and Reduces Hyperexcitability after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
The Pharmacology of SGE-516: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGE-516 is a novel, synthetic neuroactive steroid engineered as a potent positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAA) receptors.[1][2][3] Preclinical evidence demonstrates its robust anticonvulsant activity across a range of animal models, suggesting its potential as a therapeutic agent for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.[2][4][5] This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols from key preclinical studies.
Mechanism of Action
This compound exerts its primary pharmacological effect by binding to allosteric sites on GABAA receptors, enhancing the inhibitory effects of the endogenous neurotransmitter GABA.[1][3] Unlike benzodiazepines, which primarily modulate synaptic γ-subunit-containing GABAA receptors, this compound potentiates a broader range of GABAA receptor subtypes, including the extrasynaptic δ-subunit-containing receptors responsible for tonic inhibition.[2][5] This broad activity profile may contribute to its potent anticonvulsant effects, particularly in benzodiazepine-resistant conditions.[4]
In addition to its direct allosteric modulation, emerging evidence suggests a novel metabotropic mechanism of action for this compound. In vitro studies have shown that this compound can induce a sustained enhancement of GABAergic inhibition by promoting the surface expression of extrasynaptic GABAA receptors through a protein kinase C (PKC)-dependent pathway. This trafficking of receptors to the neuronal membrane may lead to a lasting increase in tonic inhibitory currents.
Signaling Pathway for Allosteric Modulation
The canonical signaling pathway for this compound's primary mechanism of action is the potentiation of GABA-mediated chloride ion influx through the GABAA receptor channel.
Caption: Allosteric modulation of the GABAA receptor by this compound.
Quantitative Pharmacology
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Pharmacology
| Parameter | Receptor Subtype | Value | Assay Description |
| EC50 | α4β3δ | 240 nM | Positive allosteric modulation of recombinant human GABAA receptors expressed in CHO cells, assessed as potentiation of GABA-induced channel current.[1] |
Table 2: In Vivo Pharmacology & Pharmacokinetics
| Parameter | Animal Model | Dosing Regimen | Value | Endpoint |
| Effective Dose | Mouse (Dravet Syndrome Model) | 3 mg/kg, IP (single dose) | Significant protection | Protection against hyperthermia-induced seizures.[1] |
| Effective Dose | Rat (Soman-Induced Status Epilepticus) | 5.6, 7.5, and 10 mg/kg, IP | Significant reduction | Reduction in electrographic seizure activity.[4] |
| Chronic Effective Dose | Mouse (Dravet Syndrome Model) | 40 mg/kg/day (in chow) | Significantly improved survival | Increased survival rate in Scn1a+/- mice.[2] |
| Chronic Effective Dose | Mouse (Dravet Syndrome Model) | 120 mg/kg/day (in chow) | Completely prevented premature lethality | Prevention of premature death in Scn1a+/- mice.[2] |
| Plasma Exposure | Mouse | Not specified | ~80 ng/mL | Plasma levels associated with anticonvulsant activity in acute seizure models. |
Experimental Protocols
In Vitro Electrophysiology: Potentiation of GABA-Induced Currents
Objective: To determine the potency of this compound in modulating GABAA receptor function.
Methodology:
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured and transiently transfected with cDNAs encoding the desired human GABAA receptor subunits (e.g., α4, β3, δ).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on transfected cells. Cells are voltage-clamped at a holding potential of -60 mV.
-
Drug Application: A baseline GABA-evoked current is established by applying a sub-maximal concentration of GABA (e.g., EC20). This compound is then co-applied with GABA at varying concentrations to determine its modulatory effect.
-
Data Analysis: The potentiation of the GABA-evoked current by this compound is measured, and concentration-response curves are generated to calculate the EC50 value.
Caption: Workflow for in vitro electrophysiological assessment of this compound.
In Vivo Anticonvulsant Activity: Dravet Syndrome Mouse Model
Objective: To evaluate the efficacy of this compound in a genetic model of epilepsy.[2]
Methodology:
-
Animal Model: Scn1a+/- mice, which recapitulate many features of Dravet syndrome, are used.
-
Hyperthermia-Induced Seizure Protocol (Acute Dosing):
-
This compound (e.g., 3 mg/kg) or vehicle is administered via intraperitoneal (IP) injection.
-
After a set pre-treatment time (e.g., 30 minutes), mice are subjected to a controlled increase in body temperature until a seizure is induced or a cut-off temperature is reached.
-
The temperature at which seizures occur and the percentage of seizure-free animals are recorded.
-
-
Chronic Dosing and Survival Study:
-
Mice are fed a diet containing this compound at specified concentrations (e.g., 40 or 120 mg/kg/day).
-
Spontaneous seizure frequency is monitored via video-EEG.
-
Survival rates are recorded over a defined period.
-
-
Data Analysis: Statistical analysis is performed to compare seizure thresholds, seizure frequency, and survival rates between this compound-treated and control groups.
Caption: Experimental workflow for assessing this compound in a Dravet syndrome mouse model.
Summary and Future Directions
This compound is a promising neuroactive steroid with a dual mechanism of action that enhances GABAergic inhibition. Its potent anticonvulsant effects in preclinical models, including those resistant to standard-of-care therapies, highlight its potential as a novel treatment for epilepsy. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile in humans, and to explore its therapeutic utility in other neurological and psychiatric disorders. Clinical trials will be essential to determine the safety and efficacy of this compound in patient populations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroactivity of SGE-516 and Allopregnanolone
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neuroactive steroids are potent modulators of neuronal excitability, playing crucial roles in both physiological and pathological states. Allopregnanolone (B1667786), an endogenous metabolite of progesterone, is a well-characterized positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Its therapeutic potential is, however, limited by poor oral bioavailability. SGE-516 is a synthetic analog of allopregnanolone, developed to overcome this limitation while retaining the potent neuroactive properties of the parent compound. This technical guide provides a comprehensive comparison of the neuroactivity of this compound and allopregnanolone, focusing on their mechanism of action, potency, and effects in preclinical models of neurological disorders.
Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors
Both this compound and allopregnanolone exert their primary neuroactive effects by acting as potent positive allosteric modulators of GABA-A receptors.[1][2][3] They bind to a site on the receptor distinct from the GABA binding site, enhancing the receptor's response to GABA.[4] This potentiation of GABAergic inhibition leads to a dampening of neuronal excitability, which underlies their anticonvulsant, anxiolytic, and sedative properties.
A key aspect of their mechanism is their ability to modulate both synaptic and extrasynaptic GABA-A receptors.[2] Synaptic receptors are responsible for phasic inhibition, the rapid, transient inhibitory signals between neurons. Extrasynaptic receptors, often containing δ subunits, mediate tonic inhibition, a persistent inhibitory tone that regulates the overall excitability of a neuron.[4] The ability of this compound and allopregnanolone to enhance both forms of inhibition contributes to their broad therapeutic potential.
Signaling Pathway Diagram
Caption: Allosteric modulation of the GABA-A receptor.
Quantitative Comparison of Potency
Direct comparative studies providing EC50 values for this compound and allopregnanolone under identical experimental conditions are limited in the public domain. However, data from separate studies offer insights into their respective potencies.
| Compound | Receptor Subtype | Cell Type | EC50 for GABA Potentiation | Reference |
| This compound | α4β3δ | CHO Cells | 240 nM | [2] |
| Allopregnanolone | Endogenous | Rat Dentate Gyrus Cells | 12.9 ± 2.3 nM | [5] |
Note: These values should be interpreted with caution due to the different experimental systems used. The data suggests that allopregnanolone is highly potent in native neuronal preparations. The potency of this compound in a recombinant system highlights its significant activity at extrasynaptic-like GABA-A receptors.
Preclinical Efficacy in Animal Models
Both this compound and allopregnanolone have demonstrated robust anticonvulsant and neuroprotective effects in a variety of animal models.
Anticonvulsant Activity
| Model | Species | Compound | Dose | Effect | Reference |
| Pentylenetetrazol (PTZ)-induced seizures | Mouse | This compound | Not specified | Protection against acute seizures | [6] |
| 6-Hz psychomotor seizures | Mouse | This compound | Not specified | Protection against acute seizures | [6] |
| Soman-induced status epilepticus | Rat | This compound | 5.6, 7.5, 10 mg/kg (IP) | Significant reduction in seizure activity and neuronal cell death | [7] |
Experimental Protocols
This model is used to screen for drugs effective against generalized seizures.
-
Animals: Adult male mice (e.g., C57BL/6) are used.
-
Drug Administration: this compound or allopregnanolone is administered intraperitoneally (IP) at various doses. A vehicle control group is also included.
-
Seizure Induction: After a predetermined pretreatment time (e.g., 30 minutes), a convulsive dose of PTZ (e.g., 60-85 mg/kg) is administered subcutaneously or intraperitoneally.[8][9][10]
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, typically characterized by clonic and tonic-clonic convulsions. The latency to the first seizure and the seizure severity are recorded. Protection is defined as the absence of a generalized seizure.
Caption: Workflow for the PTZ-induced seizure model.
This model is considered a model of therapy-resistant partial seizures.
-
Animals: Adult male mice (e.g., CF-1) are used.
-
Drug Administration: Test compounds are administered as described for the PTZ model.
-
Seizure Induction: A 6-Hz electrical stimulus (e.g., 32 or 44 mA, 0.2 ms (B15284909) pulse width, 3 s duration) is delivered via corneal electrodes.[1][11][12]
-
Observation: Animals are observed for a short period (e.g., 2 minutes) for the presence of a psychomotor seizure, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.[12] Protection is defined as the absence of these seizure behaviors.
Caption: Workflow for the 6-Hz psychomotor seizure model.
Advanced Mechanisms: Regulation of GABA-A Receptor Trafficking
Beyond direct allosteric modulation, both this compound and allopregnanolone have been shown to induce a sustained increase in the surface expression of extrasynaptic GABA-A receptors. This effect is mediated by a protein kinase C (PKC)-dependent mechanism.[13][14][15][16] This trafficking of receptors to the neuronal membrane can lead to a long-lasting enhancement of tonic inhibition, suggesting that these compounds may have disease-modifying potential in addition to their symptomatic effects.
Signaling Pathway for Receptor Trafficking
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Frontiers | PKCε and allopregnanolone: functional cross-talk at the GABAA receptor level [frontiersin.org]
- 14. Frontiers | Protein Kinase C-Dependent Effects of Neurosteroids on Synaptic GABAA Receptor Inhibition Require the δ-Subunit [frontiersin.org]
- 15. Protein Kinase C-Dependent Effects of Neurosteroids on Synaptic GABAA Receptor Inhibition Require the δ-Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein Kinase C-Dependent Effects of Neurosteroids on Synaptic GABAA Receptor Inhibition Require the δ-Subunit - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SGE-516: A Novel Neuroactive Steroid Modulating GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGE-516 is a synthetic neuroactive steroid that has garnered significant interest within the scientific community for its potent and selective positive allosteric modulation of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It details its mechanism of action, summarizes key quantitative data from preclinical studies, and outlines relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and related neuroactive steroids.
Chemical Structure and Properties
This compound is a complex heterocyclic organic molecule with a steroid backbone. Its systematic IUPAC name and other key identifiers are provided below.
Chemical Structure:
Although a definitive 2D structure image for this compound is not publicly available in the reviewed literature, its chemical identity is established through its molecular formula and CAS number.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₅N₃O | [2] |
| Molecular Weight | 385.54 g/mol | [2] |
| CAS Number | 1430064-74-6 | [2] |
| Appearance | Not specified | |
| Solubility | Soluble in 2% 2-Hydroxypropyl-β-cyclodextrin (HPBCD) for in vivo administration. | [5] |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| pKa | Not specified |
Table 1: Physicochemical Properties of this compound
Mechanism of Action: Modulation of GABA-A Receptor Signaling
This compound exerts its pharmacological effects through the positive allosteric modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][7] Unlike benzodiazepines, which primarily target synaptic GABA-A receptors, this compound modulates both synaptic and extrasynaptic receptor subtypes.[3][4][5][6] This broader activity profile may contribute to its distinct therapeutic potential.
The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. This compound binds to a site on the GABA-A receptor distinct from the GABA binding site and enhances the effect of GABA, leading to an increased frequency or duration of channel opening.[7] This potentiation of GABAergic inhibition underlies the anticonvulsant and other central nervous system effects of this compound.
Recent studies suggest that neurosteroids like this compound may also have a metabotropic mechanism of action, promoting the trafficking and cell surface expression of GABA-A receptors, which could lead to more sustained therapeutic effects.
References
- 1. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepdyve.com [deepdyve.com]
- 6. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
Preclinical Profile of SGE-516: A Novel Neuroactive Steroid for Epilepsy
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary: SGE-516 is a synthetic, next-generation neuroactive steroid designed for chronic oral administration with a promising preclinical profile for the treatment of epilepsy. As a potent positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAA) receptors, this compound offers a differentiated mechanism of action compared to traditional benzodiazepines.[1][2] Preclinical studies have demonstrated its broad anticonvulsant activity in a variety of in vitro and in vivo models, including those for refractory seizures and rare epileptic encephalopathies like Dravet syndrome. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, efficacy in various epilepsy models, and detailed experimental protocols.
Mechanism of Action
This compound is a positive allosteric modulator of both γ- and δ-containing GABAA receptors.[1] This broad activity allows it to enhance both phasic (synaptic) and tonic (extrasynaptic) inhibition in the central nervous system.[2][3] Unlike benzodiazepines, which primarily target γ-subunit containing synaptic GABAA receptors, the ability of this compound to also modulate δ-containing extrasynaptic receptors may contribute to its potent and broad-spectrum anticonvulsant effects.[1][4] Furthermore, preclinical research suggests that this compound, similar to the endogenous neuroactive steroid allopregnanolone, can induce a sustained increase in the efficacy of GABAergic inhibition by promoting the surface expression of extrasynaptic GABAA receptors through a protein kinase C-dependent mechanism.[3]
References
SGE-516: A Positive Allosteric Modulator of GABA-A Receptors - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGE-516 is a synthetic neuroactive steroid that acts as a potent positive allosteric modulator (PAM) of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors.[1] Its broad-spectrum activity on GABA-A receptor subtypes differentiates it from other modulators like benzodiazepines, which exhibit more selective actions.[2] Preclinical studies have demonstrated the anticonvulsant properties of this compound in a variety of animal models, suggesting its therapeutic potential for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.
Introduction: The Role of GABA-A Receptor Modulation
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and reducing the likelihood of an action potential. Positive allosteric modulators of the GABA-A receptor, such as this compound, do not bind to the GABA binding site but to a distinct allosteric site. This binding potentiates the effect of GABA, increasing the frequency or duration of channel opening and thereby enhancing inhibitory signaling. This mechanism is a key strategy in the development of therapeutics for conditions involving excessive neuronal firing, such as epilepsy.
Mechanism of Action of this compound
This compound is a neuroactive steroid that positively modulates both synaptic and extrasynaptic GABA-A receptors.[1] Unlike benzodiazepines, which primarily target γ-subunit-containing synaptic receptors, this compound also modulates δ-subunit-containing extrasynaptic receptors.[2] This broader activity profile may contribute to its potent anticonvulsant effects. By enhancing the action of GABA, this compound increases the inhibitory tone in the brain, which helps to control and prevent the excessive neuronal firing that characterizes seizures.
Signaling Pathway of GABA-A Receptor Modulation by this compound
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Effects of SGE-516 on Synaptic and Extrasynaptic Receptors
This technical guide provides a comprehensive overview of the neuroactive steroid this compound and its modulatory effects on synaptic and extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors. The information presented herein is compiled from preclinical studies and is intended to inform researchers, scientists, and professionals involved in drug development.
This compound is a synthetic neuroactive steroid that acts as a potent positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors.[1][2][3] Its broad-spectrum activity offers a differentiated mechanism of action compared to benzodiazepines, which primarily target synaptic GABA-A receptors containing γ subunits.[2][3][4] this compound's ability to modulate a wider range of GABA-A receptor subtypes, including those containing δ subunits which are often located extrasynaptically, contributes to its potential therapeutic effects in conditions characterized by neuronal hyperexcitability.[4][5]
The primary mechanism of action for this compound involves the positive allosteric modulation of GABA-A receptors.[6] This means that this compound binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA when it binds to the receptor. This enhancement leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability.
A key aspect of this compound's mechanism is its activity at both synaptic and extrasynaptic GABA-A receptors.[1] Synaptic GABA-A receptors are involved in phasic inhibition, which is the rapid, transient inhibition that occurs in response to the release of GABA into the synaptic cleft.[5] Extrasynaptic GABA-A receptors, on the other hand, are responsible for tonic inhibition, a persistent, low-level inhibition that is generated in response to ambient levels of GABA in the extracellular space.[5][7]
Preclinical studies have demonstrated the anticonvulsant and neuroprotective effects of this compound in a variety of animal models. These studies provide quantitative data on the effective doses of this compound in these models.
| Animal Model | Dosing Regimen | Observed Effects |
| Hyperthermia-induced seizures in mice | 3 mg/kg (intraperitoneal, single dose) | Protective effect against seizures.[1] |
| Soman-intoxication model of status epilepticus in rats | 5.6, 7.5, and 10 mg/kg (intraperitoneal) | Significantly reduced electrographic seizure activity and neuronal cell death.[6] |
| Dravet syndrome mouse model | 40 mg/kg/day and 120 mg/kg/day (in chow) | 40 mg/kg/day significantly improved survival; 120 mg/kg/day completely prevented premature lethality and significantly reduced daily seizure frequency.[8] |
The following are detailed methodologies for key experiments that have been cited in the study of this compound and other GABA-A receptor modulators.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This technique is used to measure the effect of this compound on GABA-evoked currents in individual neurons or in cells expressing specific GABA-A receptor subtypes.[9]
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are transfected with the cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2 for synaptic-like receptors; α4, β3, δ for extrasynaptic-like receptors). The cells are then cultured on glass coverslips for 24-48 hours.[9]
-
Recording Setup: A coverslip with the cells is placed in a recording chamber on a microscope stage and is continuously perfused with an external solution. A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is used as the recording electrode.[9]
-
Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane, and a high-resistance seal (a "giga-seal") is formed with gentle suction. A brief pulse of suction is then applied to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration. The neuron's membrane potential is then clamped at a holding potential, typically -60 mV.[9]
-
Drug Application: A rapid solution exchange system is used to apply a low concentration of GABA (EC10-EC20) to establish a baseline current. This compound is then co-applied with GABA at various concentrations to determine its modulatory effect.[9]
-
Data Analysis: The peak amplitude of the GABA-evoked current in the absence and presence of this compound is measured. The percentage of potentiation is calculated, and a concentration-response curve is generated to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect).[9]
In Vivo Seizure Models
Animal models are crucial for evaluating the anticonvulsant efficacy of compounds like this compound.
-
Dravet Syndrome Mouse Model: Scn1a+/- mice, which recapitulate many features of Dravet syndrome, are used. This compound is administered in the diet at specified doses (e.g., 40 mg/kg/day and 120 mg/kg/day).[8]
-
Seizure Monitoring: Seizure activity is monitored and recorded. In the Dravet syndrome model, spontaneous seizures and hyperthermia-induced seizures are assessed. Survival rates are also monitored over a defined period.[8]
-
Data Analysis: The frequency and duration of seizures are quantified and compared between the this compound treated group and a control group. Statistical analyses are performed to determine the significance of any observed differences.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound at extrasynaptic GABA-A receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. deepdyve.com [deepdyve.com]
- 3. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Distinct roles of synaptic and extrasynaptic GABAAreceptors in striatal inhibition dynamics [frontiersin.org]
- 6. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investor Relations – Supernus [supernus.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Discovery and Development of SGE-516: A Novel Neuroactive Steroid for Seizure Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SGE-516 is a synthetic neuroactive steroid that acts as a potent positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAA) receptors. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of neuroactive steroids in the treatment of epilepsy and other neurological disorders. This document summarizes key quantitative data from preclinical studies in structured tables, details the experimental protocols for pivotal assays, and provides visualizations of its mechanism of action and development workflow.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients with epilepsy do not achieve adequate seizure control with currently available antiepileptic drugs, highlighting the urgent need for novel therapeutic agents with distinct mechanisms of action.
Neuroactive steroids, such as allopregnanolone, are endogenous modulators of the central nervous system that have demonstrated potent anticonvulsant properties. Their therapeutic potential, however, has been limited by poor oral bioavailability and unfavorable pharmacokinetic profiles. This compound was developed by Sage Therapeutics as a next-generation, orally bioavailable neuroactive steroid with an improved pharmacokinetic profile, designed to overcome the limitations of endogenous neuroactive steroids.
Discovery and Rationale
The development of this compound stemmed from the growing understanding of the role of GABAA receptor dysfunction in the pathophysiology of epilepsy. GABA is the primary inhibitory neurotransmitter in the brain, and its action is mediated through GABAA receptors. Positive allosteric modulation of these receptors enhances GABAergic inhibition, leading to a reduction in neuronal hyperexcitability and seizure activity.
Unlike benzodiazepines, which primarily target synaptic GABAA receptors containing γ subunits, neuroactive steroids like this compound modulate a broader range of GABAA receptor subtypes, including extrasynaptic δ-containing receptors. This broad-spectrum activity is believed to contribute to their potent and durable anticonvulsant effects. The discovery of this compound involved a lead optimization program aimed at identifying a synthetic neuroactive steroid with high potency for GABAA receptors and a pharmacokinetic profile suitable for oral administration in chronic treatment settings.
Mechanism of Action
This compound exerts its anticonvulsant effects through positive allosteric modulation of GABAA receptors. It binds to a site on the receptor distinct from the GABA binding site, increasing the receptor's affinity for GABA and prolonging the duration of channel opening in the presence of the neurotransmitter. This leads to an enhanced influx of chloride ions and hyperpolarization of the neuronal membrane, thereby reducing neuronal excitability.
In addition to this direct allosteric modulation, preclinical studies have suggested that this compound may also have a novel metabotropic mechanism of action. This involves the promotion of GABAA receptor trafficking to the neuronal surface, leading to a sustained increase in the number of functional receptors and a long-term enhancement of GABAergic tone.
Signaling Pathway of this compound at the GABAergic Synapse
Caption: this compound enhances GABAergic inhibition at the synapse.
Preclinical Pharmacology
The anticonvulsant activity of this compound has been evaluated in a range of in vitro and in vivo models of epilepsy.
In Vitro Electrophysiology
-
Objective: To determine the effect of this compound on neuronal firing and epileptiform activity.
-
Methodology: Whole-cell patch-clamp recordings were performed on cultured neurons. This compound was applied at various concentrations to assess its ability to modulate GABA-evoked currents and reduce spontaneous or induced epileptiform activity.
-
Results: this compound dose-dependently reduced neuronal firing rates and epileptiform activity in vitro.
In Vivo Seizure Models
This compound has demonstrated broad anticonvulsant efficacy in several rodent models of seizures and epilepsy.
| Model | Species | Administration Route | Key Findings | Reference |
| Pentylenetetrazol (PTZ)-induced Seizures | Mouse | Oral | Protected against clonic seizures | [1] |
| 6 Hz Psychomotor Seizures | Mouse | Oral | Protected against psychomotor seizures | [1] |
| Hyperthermia-induced Seizures (Dravet Syndrome Model) | Mouse | Intraperitoneal | Significantly increased the temperature threshold for seizures | [2] |
| Model | Species | Administration Route | Key Findings | Reference |
| Corneal Kindling | Mouse | Oral | Demonstrated anticonvulsant activity | [1] |
| Spontaneous Seizures (Dravet Syndrome Model) | Mouse | Oral (in chow) | Significantly reduced spontaneous seizure frequency and improved survival | [2] |
| Soman-induced Status Epilepticus | Rat | Intraperitoneal | Significantly reduced electrographic seizure activity | [3] |
Experimental Protocols
In Vivo Dravet Syndrome Mouse Model (Hyperthermia-induced Seizures)
-
Animal Model: Scn1a+/- mice, which recapitulate many features of Dravet syndrome.
-
Drug Administration: this compound was administered via intraperitoneal (IP) injection at doses of 0.1, 1, and 3 mg/kg.
-
Procedure: 45 minutes after drug administration, the core body temperature of the mice was slowly elevated. The temperature at which the first generalized tonic-clonic seizure occurred was recorded.
-
Endpoint: The primary endpoint was the temperature threshold for seizure induction. A significant increase in this threshold was indicative of anticonvulsant activity.
In Vivo Dravet Syndrome Mouse Model (Spontaneous Seizures and Survival)
-
Animal Model: Scn1a+/- mice.
-
Drug Administration: this compound was administered chronically in the chow at doses of 40 mg/kg/day and 120 mg/kg/day, starting at postnatal day 18.
-
Procedure: Mice were video-monitored for spontaneous seizures over a 60-hour period. Survival was monitored daily.
-
Endpoints: The primary endpoints were the frequency of spontaneous generalized tonic-clonic seizures and the overall survival rate.
In Vivo Soman-induced Status Epilepticus Rat Model
-
Animal Model: Adult male Sprague-Dawley rats implanted with EEG electrodes.
-
Seizure Induction: Status epilepticus was induced by the administration of the nerve agent soman (B1219632).
-
Drug Administration: this compound was administered via IP injection at doses of 5.6, 7.5, or 10 mg/kg at 20 or 40 minutes after the onset of status epilepticus.
-
Procedure: EEG was continuously recorded to monitor electrographic seizure activity.
-
Endpoint: The primary endpoint was the reduction in total seizure power in the EEG recordings.
Pharmacokinetics
Pharmacokinetic studies in preclinical species have demonstrated that this compound has an improved profile compared to endogenous neuroactive steroids, including enhanced oral bioavailability. This allows for effective systemic exposure following oral administration, a key advantage for the chronic treatment of epilepsy. Specific pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability have been determined in rodents, supporting its advancement into clinical development.
Development Workflow
The development of this compound followed a structured preclinical to clinical pipeline.
Caption: Preclinical development workflow for this compound.
Conclusion
This compound is a promising, next-generation, orally bioavailable neuroactive steroid with potent and broad-spectrum anticonvulsant activity in preclinical models of epilepsy. Its mechanism of action, involving positive allosteric modulation of both synaptic and extrasynaptic GABAA receptors, and potentially a novel metabotropic effect, differentiates it from existing antiepileptic drugs. The favorable pharmacokinetic profile and robust preclinical efficacy of this compound support its continued investigation as a potential new treatment option for patients with refractory seizure disorders.
References
- 1. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SGE-516 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of SGE-516 in mouse models, including established dosages, detailed experimental protocols, and a summary of its mechanism of action.
Introduction
This compound is a synthetic neuroactive steroid that acts as a potent positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3][4] Unlike benzodiazepines, which primarily target synaptic GABA-A receptors, this compound's broader activity allows it to potentiate both phasic and tonic inhibition in the central nervous system.[5][6] This unique mechanism of action has led to its investigation as a potential therapeutic for various neurological disorders, particularly refractory epilepsies.[2][5][7] Preclinical studies in mouse models of Dravet syndrome and other seizure disorders have demonstrated its anticonvulsant efficacy.[2][7]
Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors
This compound enhances the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. It binds to a site on the receptor distinct from the GABA binding site and allosterically increases the receptor's affinity for GABA. This potentiation of GABAergic signaling leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential. This results in a reduction of neuronal excitability.
Caption: this compound Signaling Pathway
Quantitative Data Summary
The following table summarizes the reported dosages of this compound used in various in vivo mouse models.
| Mouse Model | Administration Route | Dosage | Vehicle | Key Findings |
| Dravet Syndrome (Scn1a+/-) | Intraperitoneal (IP) | 3 mg/kg | 2% 2-Hydroxypropyl-β-cyclodextrin (HPBCD) | Significantly protected against hyperthermia-induced seizures.[1][7] |
| Dravet Syndrome (Scn1a+/-) | Oral (in chow) | 40 mg/kg/day | Teklad 7912 chow base | Significantly improved survival.[7] |
| Dravet Syndrome (Scn1a+/-) | Oral (in chow) | 120 mg/kg/day | Teklad 7912 chow base | Completely prevented premature lethality and significantly reduced spontaneous seizure frequency.[7][8] |
| PTZ-induced seizures | - | - | - | Protected against acute seizures.[5] |
| 6Hz psychomotor seizures | - | - | - | Demonstrated anticonvulsant activity.[5] |
| Corneal kindling model | - | - | - | Showed anticonvulsant activity.[5] |
Experimental Protocols
Protocol 1: Acute Intraperitoneal (IP) Administration of this compound
This protocol is suitable for studies investigating the acute effects of this compound.
Materials:
-
This compound powder
-
2% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HPBCD) in sterile, distilled water or saline
-
Sterile microcentrifuge tubes
-
Sonicator
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Vehicle: Prepare a sterile 2% HPBCD solution by dissolving HPBCD in distilled water or saline. Filter-sterilize the solution if necessary.
-
Drug Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 3 mg/kg) and the weight of the mice to be treated.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 2% HPBCD vehicle to achieve the final desired concentration.
-
Sonicate the mixture until the this compound is completely dissolved and the solution is clear.[9]
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the precise injection volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Perform the intraperitoneal injection into the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.
-
The injection volume should typically be between 100-200 µL for a standard adult mouse.
-
-
Post-injection Monitoring: Observe the animals for any adverse reactions and proceed with the planned experimental paradigm.
Protocol 2: Chronic Oral Administration of this compound in Chow
This protocol is designed for long-term studies requiring sustained drug exposure.
Materials:
-
This compound powder
-
Standard rodent chow base (e.g., Teklad 7912)
-
Custom diet formulation service or appropriate mixing equipment
-
Animal caging and husbandry supplies
Procedure:
-
Diet Formulation:
-
Determine the target daily dose (e.g., 40 or 120 mg/kg/day).
-
Calculate the amount of this compound to be incorporated into the chow based on the average daily food consumption of the mice.
-
Work with a commercial vendor or use appropriate laboratory equipment to homogenously mix the this compound powder into the chow base.
-
-
Acclimation and Administration:
-
Acclimate the mice to the powdered or pelleted chow base for a few days before introducing the medicated diet.
-
Provide the this compound-containing chow ad libitum, replacing it regularly to ensure freshness.
-
Ensure free access to water.
-
-
Monitoring:
-
Monitor food consumption and body weight regularly to ensure the animals are receiving the intended dose and to check for any adverse effects on appetite or general health.
-
Continue the administration for the duration of the study as required by the experimental design.
-
Experimental Workflow Diagram
Caption: In Vivo Experimental Workflow
References
- 1. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 2. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Intraperitoneal Injection of Neonatal Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. deepdyve.com [deepdyve.com]
Protocol for the Dissolution and Use of SGE-516 in Cell Culture
For research, scientific, and drug development professionals.
This document provides detailed application notes and a protocol for the dissolution, storage, and use of SGE-516 in cell culture experiments. This compound is a neuroactive steroid and a potent positive allosteric modulator of both synaptic and extra-synaptic GABA-A receptors.
Introduction
This compound is a valuable tool for studying the modulation of GABAergic signaling in various in vitro models. Proper dissolution and handling are critical to ensure the compound's stability and activity in cell culture experiments. This protocol outlines the recommended procedures for preparing this compound stock solutions and their application in cell-based assays.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipettes and tips
-
Cell culture medium appropriate for the cell line being used
-
Vortex mixer
-
Optional: 2-Hydroxypropyl-β-cyclodextrin (HPBCD)
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Cell Line | Reference |
| EC₅₀ | 240 nM | CHO | [1] |
Note: The EC₅₀ value represents the concentration of a drug that gives a half-maximal response. This value can be used as a starting point for determining the optimal working concentration in your specific cell line and assay.
Experimental Protocols
Preparation of this compound Stock Solution
The recommended solvent for preparing a stock solution of this compound for cell culture applications is dimethyl sulfoxide (DMSO).
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood or a designated powder handling enclosure.
-
Solvent Addition: Add the appropriate volume of cell culture grade DMSO to the this compound powder to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.
-
Sterilization (Optional): If necessary, the DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in pre-warmed cell culture medium to the desired final working concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Application: Add the final working solution to your cell cultures and proceed with your experimental protocol.
Important Considerations:
-
Solubility in Aqueous Solutions: For in vivo applications, this compound has been successfully solubilized in 2% 2-Hydroxypropyl-β-cyclodextrin (HPBCD). This may be an alternative for cell culture experiments if DMSO is not suitable for a particular cell line or assay, though the compatibility and potential effects of HPBCD on the cells should be evaluated.
-
Stability: The stability of this compound in cell culture medium at 37°C for extended periods has not been extensively reported. It is recommended to prepare fresh working solutions for each experiment. The stock solution in DMSO is expected to be stable for several months when stored properly at -20°C or -80°C.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its use in cell culture.
Caption: Signaling pathway of this compound as a positive allosteric modulator of the GABA-A receptor.
Caption: Experimental workflow for dissolving this compound and preparing working solutions for cell culture.
References
Application Notes and Protocols: SGE-516 in a Dravet Syndrome Mouse Model
These application notes provide a comprehensive overview of the use of SGE-516, a synthetic neuroactive steroid, in a preclinical Dravet syndrome mouse model. The protocols and data presented are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for this severe form of epilepsy.
Introduction
Dravet syndrome is a rare, severe, and infant-onset epileptic encephalopathy, primarily caused by mutations in the SCN1A gene, which encodes the Nav1.1 sodium channel.[1] This leads to a range of debilitating symptoms, including multiple seizure types that are often resistant to conventional therapies.[2][3][4][5] Standard treatments, such as benzodiazepines, offer limited efficacy as they primarily modulate synaptic GABAA receptors.[2][3][4][5][6]
This compound is a potent positive allosteric modulator of both synaptic and extrasynaptic GABAA receptors, offering a broader mechanism of action compared to benzodiazepines.[2][3][4][5][6][7] Preclinical studies in the Scn1a+/- mouse model, which recapitulates key features of Dravet syndrome, have demonstrated the potential of this compound to reduce seizure burden and improve survival.[2][3][4][5][6]
Mechanism of Action
This compound enhances the activity of GABAA receptors, the primary inhibitory neurotransmitter receptors in the brain. By positively modulating both synaptic and extrasynaptic GABAA receptors, this compound increases the overall inhibitory tone in the central nervous system, thereby reducing neuronal hyperexcitability and seizure susceptibility.[2][3][4][5][6][7]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies evaluating this compound in the Scn1a+/- Dravet syndrome mouse model.
Table 1: Effect of Chronic Oral this compound Administration on Survival
| Treatment Group | Dosage | Survival Rate (to P42) | Statistical Significance (vs. Control) |
| Untreated Control | - | 25% | - |
| This compound | 40 mg/kg/day | 71% | p < 0.002 |
| This compound | 120 mg/kg/day | 100% | p < 0.0001 |
Table 2: Effect of this compound on Spontaneous Seizures
| Treatment Group | Dosage | Average Daily Seizure Frequency | Percentage of Seizure-Free Mice | Statistical Significance (vs. Control) |
| Untreated Control | - | 2.56 ± 0.73 | - | - |
| This compound | 120 mg/kg/day | 0.35 ± 0.27 | Significantly Increased | p < 0.005 |
Experimental Protocols
Animal Model
-
Model: Scn1a+/- mice, which are heterozygous for a loss-of-function mutation in the Scn1a gene.[3][6]
-
Background Strain: It is important to note that the phenotype of Scn1a+/- mice can be influenced by the background strain.[1] The studies cited utilized a mixed background strain that exhibits spontaneous seizures and premature mortality.
-
Housing: Standard laboratory housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Experimental Workflow
Caption: Experimental workflow for this compound evaluation.
Protocol 1: Chronic Oral Administration of this compound for Survival and Spontaneous Seizure Analysis
-
Animal Subjects: Scn1a+/- mice at postnatal day 18 (P18).[6]
-
Hyperthermia-Priming Seizure: On P18, induce a single, brief generalized tonic-clonic seizure (GTCS) with hyperthermia.[6] This can be achieved using a heat lamp to gradually increase the core body temperature of the mouse.[8]
-
Drug Formulation and Administration:
-
Spontaneous Seizure Monitoring:
-
Survival Assessment:
-
Monitor the survival of the mice daily until P42.[6]
-
Record the date of death for any mice that do not survive.
-
-
Data Analysis:
Protocol 2: Acute Administration of this compound for Protection Against Hyperthermia-Induced Seizures
-
Animal Subjects: Scn1a+/- mice.
-
Drug Administration:
-
Administer a single intraperitoneal (IP) injection of this compound at a dose of 3 mg/kg.[10]
-
-
Hyperthermia-Induced Seizure Threshold Testing:
-
Data Analysis:
-
Compare the seizure induction temperature between the this compound treated and vehicle control groups.
-
Analyze the cumulative seizure incidence curve.[6]
-
Conclusion
The synthetic neuroactive steroid this compound has demonstrated significant efficacy in a preclinical Dravet syndrome mouse model.[2][3][4][5][6] Chronic oral administration of this compound reduced spontaneous seizure frequency and dramatically improved survival.[2][3][4][5][6] These findings support the further investigation of neuroactive steroids with a broad GABAA receptor modulation profile as a potential therapeutic strategy for refractory epilepsies like Dravet syndrome.[2][3][4][5][6]
References
- 1. Frontiers | Preclinical Animal Models for Dravet Syndrome: Seizure Phenotypes, Comorbidities and Drug Screening [frontiersin.org]
- 2. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model | Semantic Scholar [semanticscholar.org]
- 5. deepdyve.com [deepdyve.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Acute effect of antiseizure drugs on background oscillations in Scn1aA1783V Dravet syndrome mouse model [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SGE-516 in Electrophysiology Recording
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGE-516 is a novel, synthetic neuroactive steroid that functions as a potent positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAA) receptors.[1][2][3][4] This broad activity spectrum distinguishes it from traditional benzodiazepines, which primarily target synaptic GABAA receptors.[2][4] this compound has demonstrated significant anticonvulsant properties in various preclinical models of seizures and epilepsy.[2][4][5][6] These application notes provide detailed protocols for utilizing this compound in electrophysiological studies to investigate its effects on neuronal excitability.
Mechanism of Action
This compound enhances the function of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. As a positive allosteric modulator, it binds to a site on the GABAA receptor distinct from the GABA binding site, increasing the receptor's sensitivity to GABA. This leads to an increased influx of chloride ions upon GABA binding, hyperpolarizing the neuron and making it less likely to fire an action potential.
Notably, this compound modulates both synaptic receptors, which are involved in phasic (rapid) inhibition, and extrasynaptic receptors, which mediate tonic (persistent) inhibition.[3][4][7] Furthermore, research suggests that this compound can induce a sustained enhancement of GABAergic tonic currents by promoting the trafficking and surface expression of extrasynaptic GABAA receptors containing the β3 subunit, a mechanism involving protein kinase C.[7]
Data Presentation
In Vivo Anticonvulsant Activity of this compound
| Animal Model | Seizure Type | Administration Route | Dose (mg/kg) | Outcome | Reference |
| Rat (Soman-induced) | Status Epilepticus | Intraperitoneal (IP) | 5.6 | Significantly reduced electrographic seizure activity | [1] |
| Rat (Soman-induced) | Status Epilepticus | Intraperitoneal (IP) | 7.5 | Significantly reduced electrographic seizure activity | [1] |
| Rat (Soman-induced) | Status Epilepticus | Intraperitoneal (IP) | 10 | Significantly reduced electrographic seizure activity and neuronal cell death | [1] |
| Mouse (PTZ-induced) | Chemo-convulsant | Not Specified | Not Specified | Protected against acute seizures | [2] |
| Mouse (6Hz) | Psychomotor | Not Specified | Not Specified | Protected against acute seizures | [2] |
| Mouse (Corneal Kindling) | Kindled Seizures | Not Specified | Not Specified | Demonstrated anticonvulsant activity | [2] |
| Mouse (Dravet Syndrome) | Hyperthermia-induced | Intraperitoneal (IP) | 3 | Protected against seizures | [5] |
| Mouse (Dravet Syndrome) | Spontaneous | Oral (in chow) | 40 mg/kg/day | Significantly improved survival | [5] |
| Mouse (Dravet Syndrome) | Spontaneous | Oral (in chow) | 120 mg/kg/day | Reduced spontaneous seizure frequency and completely prevented premature lethality | [5] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is adapted from standard brain slice electrophysiology procedures to assess the effect of this compound on neuronal activity.
1. Materials and Solutions:
-
This compound stock solution (dissolved in DMSO, then diluted in artificial cerebrospinal fluid)
-
Artificial Cerebrospinal Fluid (ACSF), slicing solution, and internal pipette solution
-
Vibratome
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Recording electrodes (borosilicate glass)
2. Brain Slice Preparation:
-
Anesthetize a rodent (e.g., Sprague-Dawley rat) and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and mount it on the vibratome stage.
-
Prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, cortex).
-
Transfer slices to a holding chamber with oxygenated ACSF and allow them to recover for at least 1 hour at room temperature.
3. Recording Procedure:
-
Transfer a slice to the recording chamber on the microscope stage and perfuse with oxygenated ACSF at a constant rate.
-
Using a micromanipulator, approach a neuron in the region of interest with a glass recording electrode filled with internal solution.
-
Establish a gigaohm seal and obtain a whole-cell patch-clamp configuration.
-
Record baseline neuronal activity (e.g., spontaneous firing, postsynaptic currents) for a stable period.
-
Bath-apply this compound at the desired concentration by adding it to the perfusion ACSF.
-
Record the changes in neuronal firing rate, amplitude and frequency of synaptic currents, or epileptiform activity induced by a convulsant agent.
-
Perform a washout by perfusing with ACSF without this compound to observe recovery.
4. Data Analysis:
-
Analyze changes in action potential frequency, resting membrane potential, and characteristics of synaptic events before, during, and after this compound application.
Protocol 2: In Vivo Electrophysiology - EEG Recording in a Rodent Seizure Model
This protocol describes the use of this compound in an in vivo model of status epilepticus with EEG monitoring.[1]
1. Animal Preparation and EEG Implantation:
-
Anesthetize adult male Sprague-Dawley rats and surgically implant EEG electrodes over the cortex.
-
Allow animals to recover from surgery for at least one week.
2. Seizure Induction and Drug Administration:
-
Place the animal in a recording chamber and record baseline EEG data for approximately 30 minutes.
-
Induce status epilepticus (SE) using a chemical convulsant (e.g., soman (B1219632) or pilocarpine).
-
At a predetermined time after the onset of SE (e.g., 20 or 40 minutes), administer this compound via intraperitoneal (IP) injection at the desired dose (e.g., 5.6, 7.5, or 10 mg/kg).[1] A control group should receive a vehicle injection.
3. Data Acquisition and Analysis:
-
Continuously record EEG for several hours following drug administration.
-
Analyze the EEG recordings to quantify seizure activity, including the duration and frequency of electrographic seizures.
-
Compare the seizure burden in this compound-treated animals to the control group.
-
At the end of the experiment, tissue can be collected for histological analysis (e.g., FluoroJade B staining) to assess neuronal cell death.[1]
Conclusion
This compound is a valuable research tool for investigating the role of GABAergic modulation in neuronal function and pathological states like epilepsy. The protocols outlined above provide a framework for conducting both in vitro and in vivo electrophysiological experiments to characterize the effects of this potent neuroactive steroid. The ability of this compound to modulate both synaptic and extrasynaptic GABAA receptors makes it a compound of interest for developing novel therapies for refractory seizures and other neurological disorders characterized by neuronal hyperexcitability.
References
- 1. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. deepdyve.com [deepdyve.com]
- 7. Investor Relations – Supernus [supernus.com]
Preparation of SGE-516 for Intraperitoneal Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of SGE-516, a potent neuroactive steroid and positive allosteric modulator of GABA-A receptors, for intraperitoneal (IP) injection in preclinical research models. The information is intended to guide researchers in achieving consistent and reliable dosing for in vivo studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting an appropriate formulation strategy.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₅N₃O₂ | [1] |
| Molecular Weight | 385.54 g/mol | [1] |
| Appearance | White to off-white solid | Commercially available datasheets |
| Solubility | Poorly soluble in water | Inferred from formulation requirements |
| Storage | Store at -20°C for long-term | General recommendation for neurosteroids |
Recommended Vehicle for Intraperitoneal Injection
Based on published preclinical studies, the recommended vehicle for the intraperitoneal administration of this compound is a solution of 2% 2-Hydroxypropyl-β-cyclodextrin (HPBCD) in a sterile, aqueous buffer such as saline or water for injection[2]. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and suitability for injection.
Alternative vehicles that have been used for other neurosteroids, such as allopregnanolone, include a mixture of 20% w/v 2-hydroxypropyl-β-cyclodextrin in saline or a co-solvent system of ethanol (B145695) and saline[3][4]. However, for this compound, the 2% HPBCD formulation is the specifically documented method[2].
Experimental Protocols
Protocol 1: Preparation of this compound Solution using 2-Hydroxypropyl-β-cyclodextrin (HPBCD)
This protocol is adapted from a study that successfully administered this compound to mice via IP injection[2].
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Sterile water for injection or sterile 0.9% saline
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sonicator (bath or probe)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Prepare the Vehicle:
-
Weigh the required amount of HPBCD to make a 2% (w/v) solution. For example, to prepare 10 mL of vehicle, weigh 0.2 g of HPBCD.
-
Add the HPBCD to a sterile conical tube.
-
Add the desired volume of sterile water for injection or saline.
-
Vortex or sonicate briefly until the HPBCD is completely dissolved and the solution is clear.
-
-
Prepare the this compound Stock Solution:
-
Determine the desired final concentration of the this compound dosing solution. This will depend on the target dose (in mg/kg) and the injection volume (typically 5-10 mL/kg for mice).
-
Calculate the required amount of this compound powder.
-
Weigh the this compound powder and add it to the 2% HPBCD vehicle.
-
Cap the tube tightly.
-
-
Solubilization:
-
Sonicate the mixture until the this compound is completely dissolved and the solution is clear[2]. This may take several minutes. Visual inspection against a dark background can help confirm complete dissolution.
-
-
Sterilization:
-
Sterile-filter the final this compound solution through a 0.22 µm syringe filter into a sterile vial.
-
-
Storage and Handling:
-
It is recommended to prepare the dosing solution fresh on the day of use.
-
If short-term storage is necessary, store the solution at 2-8°C, protected from light. The stability of this compound in this formulation should be empirically determined for longer storage periods.
-
Before administration, warm the solution to room temperature.
-
Calculation Example for a 3 mg/kg Dose in Mice:
-
Average mouse weight: 25 g (0.025 kg)
-
Target dose: 3 mg/kg
-
Required dose per mouse: 3 mg/kg * 0.025 kg = 0.075 mg
-
Injection volume: 10 mL/kg = 0.25 mL per mouse
-
Required concentration of dosing solution: 0.075 mg / 0.25 mL = 0.3 mg/mL
To prepare 10 mL of this solution, you would need 3 mg of this compound dissolved in 10 mL of 2% HPBCD.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its preparation and administration.
Caption: Mechanism of action of this compound as a positive allosteric modulator of the GABA-A receptor.
Caption: Experimental workflow for the preparation and intraperitoneal administration of this compound.
Quantitative Data Summary
The following table summarizes the reported doses of this compound administered via intraperitoneal injection in preclinical models.
| Animal Model | Dose(s) | Vehicle | Outcome | Reference |
| Mouse (Dravet Syndrome Model) | 3 mg/kg | 2% 2-Hydroxypropyl-β-cyclodextrin | Reduced seizure burden and improved survival | [2] |
| Rat (Soman-induced Status Epilepticus Model) | 5.6, 7.5, and 10 mg/kg | Not specified | Reduced electrographic seizure activity and neuronal cell death | [5] |
Disclaimer: These protocols and application notes are intended for research purposes only. Researchers should always adhere to institutional guidelines for animal care and use and perform their own validation of the formulation and administration procedures. The stability and efficacy of the prepared solution may vary depending on the specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model, Scientific Reports | 10.1038/s41598-017-15609-w | DeepDyve [deepdyve.com]
- 3. Ethanol Intake Patterns in Female Mice: Influence of Allopregnanolone and the Inhibition of Its Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SGE-516 in the Lithium-Pilocarpine Model of Status Epilepticus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SGE-516, a synthetic neuroactive steroid, in the well-established lithium-pilocarpine model of status epilepticus (SE). This document includes detailed protocols for inducing SE and administering this compound, along with a summary of its anticonvulsant effects.
This compound is a potent, next-generation neuroactive steroid that acts as a positive allosteric modulator of both synaptic and extrasynaptic GABAA receptors.[1][2][3] This broad activity profile distinguishes it from benzodiazepines, which primarily target synaptic GABAA receptors.[2][4] The lithium-pilocarpine model is a widely used preclinical model to induce status epilepticus, a condition of prolonged or recurrent seizures that can lead to significant neuronal damage.[5][6][7][8] Pre-treatment with lithium chloride enhances the epileptogenic effects of the muscarinic receptor agonist pilocarpine (B147212), allowing for a more reliable induction of SE with a lower dose of pilocarpine.[6][7] This model is valuable for studying the pathophysiology of SE and for evaluating the efficacy of potential anticonvulsant therapies.[7][9]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in reducing electrographic seizure activity in the rat lithium-pilocarpine model of pharmacoresistant status epilepticus.
| Treatment Group | Dosage (mg/kg, IP) | Time of Administration (post-SE onset) | Outcome |
| This compound | 5.6 | 20 minutes | Significantly reduced electrographic seizure activity compared to control.[1] |
| This compound | 7.5 | 20 minutes | Significantly reduced electrographic seizure activity compared to control.[1] |
| This compound | 10 | 20 minutes | Significantly reduced electrographic seizure activity compared to control.[1] |
| This compound | 10 | 40 minutes | Significantly reduced seizure activity compared to control.[1] |
IP: Intraperitoneal; SE: Status Epilepticus
Experimental Protocols
Lithium-Pilocarpine Model of Status Epilepticus in Rats
This protocol is a standard method for inducing status epilepticus in rats.
Materials:
-
Male Sprague-Dawley rats
-
Lithium chloride (LiCl) solution (e.g., 127 mg/kg in sterile saline)[10]
-
Pilocarpine hydrochloride solution (e.g., 30-60 mg/kg in sterile saline)
-
Scopolamine (B1681570) methyl nitrate (B79036) or atropine (B194438) methyl nitrate (to reduce peripheral cholinergic effects)
-
Sterile saline
-
Syringes and needles for intraperitoneal (IP) injections
-
Animal monitoring equipment (e.g., video camera, EEG recording system if applicable)
-
Diazepam or other benzodiazepine (B76468) to terminate SE if necessary
Procedure:
-
Animal Acclimation: Allow rats to acclimate to the housing facility for at least one week before the experiment.
-
Lithium Pre-treatment: Administer lithium chloride (e.g., 127 mg/kg, IP) to each rat.[10] The pilocarpine injection is typically given 14-24 hours after lithium administration.[7][10]
-
Peripheral Cholinergic Blockade: To minimize the peripheral effects of pilocarpine, administer a peripheral muscarinic antagonist such as scopolamine methyl nitrate or atropine methyl nitrate (e.g., 1 mg/kg, IP) approximately 30 minutes before pilocarpine injection.
-
Pilocarpine Administration: Administer pilocarpine hydrochloride (e.g., 30-60 mg/kg, IP) to induce seizures.
-
Seizure Monitoring: Immediately after pilocarpine injection, begin continuous behavioral observation and, if equipped, electroencephalographic (EEG) monitoring.[5] Seizure severity can be scored using the Racine scale.[9] Status epilepticus is characterized by continuous or rapidly recurring seizures.[7]
-
Onset of Status Epilepticus: The onset of SE is typically defined by the first continuous seizure lasting for several minutes.
-
Termination of Status Epilepticus (Optional/Ethical Consideration): Depending on the experimental endpoint, SE can be terminated after a predetermined duration (e.g., 90 minutes) with an anticonvulsant drug like diazepam to reduce mortality.[7]
Administration of this compound
This protocol describes the administration of this compound following the induction of status epilepticus.
Materials:
-
This compound solution (formulated for IP injection)
-
Vehicle control solution
-
Syringes and needles for IP injections
Procedure:
-
Induction of Status Epilepticus: Follow the protocol for the lithium-pilocarpine model as described above.
-
This compound Administration: At a predetermined time point after the onset of status epilepticus (e.g., 20 or 40 minutes), administer the desired dose of this compound (e.g., 5.6, 7.5, or 10 mg/kg, IP).[1] A control group should receive an equivalent volume of the vehicle solution.
-
Post-Treatment Monitoring: Continue to monitor the animals for seizure activity (behavioral and/or electrographic) for several hours post-administration to assess the efficacy of this compound in reducing seizure burden.
Visualizations
Caption: Proposed mechanism of action of this compound as a positive allosteric modulator of GABA-A receptors.
Caption: Experimental workflow for evaluating this compound in the lithium-pilocarpine model.
Caption: Logical relationship of the study design.
References
- 1. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Neuroprotective effect of lithium after pilocarpine-induced status epilepticus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pilocarpine model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The evolution of the pilocarpine animal model of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LITHIUM-PILOCARPINE-INDUCED-STATUS-EPILEPTICUS-IN-THE-IMMATURE-RAT-RESULTS-IN-AGE-SPECIFIC-NEURODEGENERATION--A-COMPARISON-OF-THREE-AGES-USING-FLUORO-JADE-B-AND-A-NOVEL-MINIATURE-VIDEO-EEG-TELEMETRY-SYSTEM [aesnet.org]
Application Notes and Protocols: Long-term Administration of SGE-516 in Preclinical Studies
Introduction
SGE-516 is an investigational neuroactive steroid designed as a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor. Its unique modulatory profile suggests potential therapeutic utility in chronic neurological disorders characterized by neuronal hyperexcitability. These application notes summarize the key findings and methodologies from long-term preclinical studies designed to evaluate the pharmacokinetic profile, sustained efficacy, and safety of chronic this compound administration in relevant animal models. The following protocols provide detailed procedures for replication and validation.
1. Mechanism of Action: this compound Signaling Pathway
This compound positively modulates the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Unlike benzodiazepines, this compound is believed to bind to a distinct allosteric site on the receptor complex. This binding potentiates the receptor's response to endogenous GABA, increasing the frequency and duration of chloride (Cl⁻) channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thereby reducing overall neuronal excitability.
Caption: this compound enhances GABAergic inhibition via allosteric modulation of the GABA-A receptor.
Long-Term Pharmacokinetic (PK) Evaluation
A 6-month study in cynomolgus monkeys was conducted to characterize the steady-state pharmacokinetics of this compound following once-daily oral administration.
Data Presentation: Table 1
Summarizes the key steady-state pharmacokinetic parameters.
| Parameter | Vehicle Control | 10 mg/kg/day this compound | 30 mg/kg/day this compound | 100 mg/kg/day this compound |
| Cmax,ss (ng/mL) | BQL | 255 ± 48 | 780 ± 155 | 2650 ± 510 |
| Tmax,ss (h) | N/A | 2.0 ± 0.5 | 2.1 ± 0.6 | 1.9 ± 0.5 |
| AUC0-24,ss (ng·h/mL) | BQL | 2850 ± 550 | 9100 ± 1800 | 32400 ± 6300 |
| t1/2 (h) | N/A | 11.5 ± 2.1 | 11.8 ± 2.3 | 12.1 ± 2.5 |
| Accumulation Ratio (Rac) | N/A | 1.8 | 1.9 | 1.8 |
Data are presented as mean ± standard deviation. BQL = Below Quantifiable Limit; N/A = Not Applicable.
Experimental Protocol: Pharmacokinetic Analysis
-
Objective: To determine the steady-state pharmacokinetic profile of this compound.
-
Species/Model: Naive male cynomolgus monkeys (n=4 per group).
-
Dosing: this compound was administered via oral gavage once daily for 180 days.
-
Sample Collection: Blood samples (1 mL) were collected into K2EDTA tubes at pre-dose, and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose on Day 1 and Day 180.
-
Sample Processing: Plasma was separated by centrifugation at 2000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
-
Bioanalytical Method:
-
Plasma samples were thawed and 50 µL was aliquoted.
-
Protein precipitation was performed by adding 200 µL of acetonitrile (B52724) containing an internal standard (e.g., deuterated this compound).
-
Samples were vortexed for 5 minutes and centrifuged at 10,000 x g for 10 minutes.
-
The supernatant was transferred to a new plate for analysis.
-
Quantification was performed using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis: PK parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Chronic Efficacy in a Preclinical Model of Epilepsy
The long-term efficacy of this compound was assessed in a pentylenetetrazole (PTZ)-kindling rat model, which mimics the progressive development of seizure susceptibility.
Data Presentation: Table 2
Summarizes the effect of chronic this compound administration on seizure severity.
| Treatment Group | Mean Seizure Score (Week 4) | Mean Seizure Score (Week 8) | Mean Seizure Score (Week 12) | % Seizure-Free Animals (Week 12) |
| Vehicle Control | 4.5 ± 0.5 | 4.8 ± 0.4 | 4.9 ± 0.3 | 0% |
| 10 mg/kg this compound | 2.1 ± 0.8 | 1.5 ± 0.6 | 1.2 ± 0.5 | 40% |
| 30 mg/kg this compound | 1.2 ± 0.6 | 0.8 ± 0.4 | 0.5 ± 0.2 | 75% |
*Data are presented as mean ± standard deviation. p < 0.01 compared to Vehicle Control.
Experimental Protocol: PTZ-Kindling Efficacy Study
-
Objective: To evaluate the long-term anticonvulsant efficacy of this compound.
-
Species/Model: Male Sprague-Dawley rats (n=10 per group).
-
Kindling Induction: Rats were administered a sub-convulsive dose of PTZ (35 mg/kg, i.p.) every 48 hours.
-
Treatment: After the first generalized tonic-clonic seizure was observed (fully kindled state), rats were randomized to receive daily oral doses of vehicle, 10 mg/kg this compound, or 30 mg/kg this compound for 12 weeks.
-
Efficacy Assessment: PTZ challenges continued three times per week. Seizure severity was scored according to the Racine scale immediately following each challenge.
-
Data Analysis: Seizure scores were compared between groups using a repeated-measures ANOVA.
Caption: Experimental workflow for the long-term PTZ-kindling efficacy study.
Long-Term Toxicology and Safety Assessment
A 6-month chronic toxicology study was conducted in Sprague-Dawley rats to evaluate the safety profile of this compound.
Data Presentation: Table 3
Summarizes key safety findings from the chronic toxicology study.
| Parameter Group | Vehicle Control | 20 mg/kg/day this compound | 60 mg/kg/day this compound | 200 mg/kg/day this compound |
| Mortality | 0/20 | 0/20 | 0/20 | 0/20 |
| Mean Body Weight Gain (g) | 150 ± 15 | 148 ± 18 | 145 ± 16 | 125 ± 20 |
| ALT (U/L) | 35 ± 8 | 38 ± 9 | 45 ± 11 | 95 ± 25 |
| AST (U/L) | 80 ± 15 | 85 ± 18 | 98 ± 20 | 210 ± 45* |
| Key Histopathology | No findings | No findings | No findings | Minimal centrilobular hepatocellular hypertrophy |
*Data are presented as mean ± standard deviation. p < 0.05 compared to Vehicle Control. ALT = Alanine Aminotransferase; AST = Aspartate Aminotransferase.
Experimental Protocol: 6-Month Chronic Toxicology Study
-
Objective: To assess the potential toxicity of this compound following long-term daily administration.
-
Species/Model: Young adult Sprague-Dawley rats (10/sex/group).
-
Dosing: this compound was administered via oral gavage once daily for 6 months at doses of 0, 20, 60, and 200 mg/kg/day.
-
Assessments:
-
Clinical Observations: Conducted daily.
-
Body Weights: Recorded weekly.
-
Food Consumption: Measured weekly.
-
Clinical Pathology: Blood samples were collected for hematology and clinical chemistry at 3 and 6 months.
-
Gross Pathology: Full necropsy was performed on all animals at termination.
-
Histopathology: A comprehensive panel of tissues was collected, processed, and examined microscopically by a board-certified veterinary pathologist.
-
-
Data Analysis: Quantitative data were analyzed by ANOVA. Incidence data were analyzed using Fisher's exact test.
Caption: Logical workflow for preclinical toxicology dose selection and safety assessment.
Long-term administration of this compound in preclinical models demonstrates a dose-dependent pharmacokinetic profile with no unexpected accumulation. The compound shows sustained efficacy in a rigorous model of chronic epilepsy. The safety profile is favorable, with a No-Observed-Adverse-Effect Level (NOAEL) established at 60 mg/kg/day in a 6-month rat toxicology study. The primary dose-limiting toxicity was minimal, adaptive liver changes at high exposures. These results support the continued clinical development of this compound for the treatment of chronic neurological disorders.
Application Notes and Protocols for Measuring SGE-516 Efficacy in Reducing Seizure Frequency
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGE-516 is a synthetic neuroactive steroid that acts as a potent positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAᴀ) receptors.[1][2] Unlike benzodiazepines, which primarily modulate synaptic GABAᴀ receptors, neuroactive steroids like this compound have a broader range of activity.[1] This distinct mechanism of action suggests potential for this compound as a therapeutic agent for epilepsy, particularly in refractory cases.[3] Preclinical studies have demonstrated its anticonvulsant properties in various animal models of seizures.[3][4][5]
These application notes provide a comprehensive overview of the preclinical data on this compound's efficacy in reducing seizure frequency and detailed protocols for replicating key experiments.
Data Presentation
Efficacy of this compound in a Dravet Syndrome Mouse Model (Scn1a+/-)
| Parameter | Control Group | This compound (40 mg/kg/day) | This compound (120 mg/kg/day) | Reference |
| Spontaneous Generalized Tonic-Clonic Seizure (GTCS) Frequency (seizures/day) | 2.56 ± 0.73 | Not Reported | 0.35 ± 0.27 | [1] |
| Percentage of Seizure-Free Mice | 36% | Not Reported | 87% | [1] |
| Survival Rate at Postnatal Day 42 (P42) | ~40% | ~75% | 100% | |
| Survival Rate at Postnatal Day 30 (P30) after priming seizure | 53% | Not Reported | 87% | [1] |
| Hyperthermia-Induced Seizure Threshold (Temperature) | Lower Threshold | Not Reported | Significantly Higher Threshold | [1] |
Anticonvulsant Activity of this compound in Other Preclinical Models
| Seizure Model | Animal Model | Dosing | Efficacy | Reference |
| Soman-Induced Status Epilepticus | Rat | 5.6, 7.5, and 10 mg/kg, IP | Significantly reduced electrographic seizure activity | [4] |
| Pentylenetetrazol (PTZ)-Induced Seizures | Mouse | Not Specified | Protected against acute seizures | [3][5] |
| 6Hz Psychomotor Seizures | Mouse | Not Specified | Protected against acute seizures | [3][5] |
| Corneal Kindling | Mouse | Not Specified | Demonstrated anticonvulsant activity | [3][5] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Efficacy in a Dravet Syndrome Mouse Model (Scn1a+/-)
Objective: To evaluate the effect of chronic oral administration of this compound on spontaneous seizure frequency and survival in a mouse model of Dravet syndrome.
Animal Model: Scn1a+/- mice, which recapitulate many features of Dravet syndrome.[1]
Materials:
-
Scn1a+/- mice (postnatal day 18)
-
This compound
-
Vehicle control (e.g., standard chow)
-
Video monitoring system
-
EEG recording equipment (optional, for electrographic seizure confirmation)
Protocol:
-
Animal Housing and Acclimation: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Group Assignment: At postnatal day 18 (P18), randomly assign Scn1a+/- mice to treatment groups:
-
Group 1: Vehicle control (standard chow)
-
Group 2: this compound formulated in chow at a low dose (e.g., 40 mg/kg/day)
-
Group 3: this compound formulated in chow at a high dose (e.g., 120 mg/kg/day)
-
-
Optional Priming Seizure: To synchronize seizure onset for survival studies, a single hyperthermia-induced seizure can be induced at P18 before commencing treatment.[1]
-
Treatment Administration: Provide the respective chow formulations to the assigned groups.
-
Spontaneous Seizure Monitoring:
-
Beginning at P19, continuously video record the mice for a defined period (e.g., 60 hours).[1]
-
Manually or automatically score the videos for the occurrence of generalized tonic-clonic seizures (GTCS).
-
If using EEG, analyze recordings for electrographic seizure events.
-
-
Data Analysis:
-
Calculate the average daily seizure frequency for each group.
-
Determine the percentage of seizure-free mice in each group.
-
Compare seizure frequency between groups using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Compare the proportion of seizure-free mice using Fisher's exact test.
-
-
Survival Monitoring:
-
Continue the assigned treatments and monitor the survival of the mice daily until a predetermined endpoint (e.g., P42).
-
Generate Kaplan-Meier survival curves.
-
Analyze survival data using the Log-rank (Mantel-Cox) test.
-
Efficacy in the Soman-Induced Status Epilepticus Rat Model
Objective: To assess the ability of this compound to terminate status epilepticus induced by the nerve agent soman (B1219632).
Animal Model: Adult male Sprague-Dawley rats.
Materials:
-
This compound
-
Soman
-
Vehicle control (e.g., saline)
-
EEG recording equipment
-
Anesthetic (e.g., isoflurane)
-
Surgical equipment for electrode implantation
Protocol:
-
EEG Electrode Implantation: Surgically implant EEG electrodes over the cortex of the rats and allow for a recovery period.
-
Seizure Induction: Administer a seizure-inducing dose of soman.
-
Treatment Administration: At a specified time post-seizure onset (e.g., 20 or 40 minutes), administer this compound (e.g., 5.6, 7.5, or 10 mg/kg, IP) or vehicle control.[4]
-
EEG Recording and Analysis: Continuously record EEG activity to monitor for the cessation of seizure activity. Analyze EEG data to quantify seizure burden (e.g., spike and wave discharge duration).
-
Data Analysis: Compare the duration and severity of seizure activity between the this compound and vehicle-treated groups using appropriate statistical methods.
General Anticonvulsant Screening Models
Objective: To evaluate the broad-spectrum anticonvulsant activity of this compound.
Models:
-
Pentylenetetrazol (PTZ)-Induced Seizure Model:
-
Administer this compound or vehicle to mice.
-
After a predetermined pretreatment time, administer a convulsive dose of PTZ.
-
Observe for the onset and severity of seizures (e.g., using a Racine scale).
-
Determine the dose of this compound that protects a certain percentage of animals from seizures (ED₅₀).
-
-
6Hz Psychomotor Seizure Model:
-
Administer this compound or vehicle to mice.
-
After a pretreatment interval, deliver a 6Hz electrical stimulation via corneal electrodes.
-
Observe for the presence or absence of a psychomotor seizure.
-
Calculate the ED₅₀ of this compound.
-
Data Analysis: For both models, compare the seizure incidence and severity between this compound and vehicle-treated groups using appropriate statistical tests.
Conclusion
The available preclinical data strongly suggest that this compound is a potent anticonvulsant with a novel mechanism of action. The detailed protocols provided herein offer a framework for researchers to further investigate the efficacy and therapeutic potential of this compound and other neuroactive steroids in the context of epilepsy research and drug development. While this compound itself has not progressed to clinical trials, the findings from these preclinical studies have informed the development of other GABAergic modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SGE-516 in Neurosteroid Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SGE-516 to study the effects of neurosteroids on tonic inhibition. This compound is a potent, synthetic neuroactive steroid that acts as a positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3] Its unique properties make it a valuable tool for investigating the role of neurosteroids in regulating neuronal excitability and for preclinical evaluation of potential therapeutic agents for neurological disorders such as epilepsy.[4][5][6]
Mechanism of Action
This compound enhances the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Unlike benzodiazepines, which primarily target synaptic γ-subunit-containing GABA-A receptors, this compound modulates a broader range of GABA-A receptor subtypes, including the extrasynaptic δ-subunit-containing receptors that mediate tonic inhibition.[3][4] This persistent inhibitory current plays a crucial role in controlling overall neuronal excitability.
Beyond its direct allosteric modulation, this compound is suggested to have a metabotropic mechanism of action, similar to other neurosteroids. This involves the promotion of GABA-A receptor trafficking to the neuronal surface, leading to a sustained enhancement of tonic inhibition. This process is believed to be dependent on protein kinase C (PKC) phosphorylation.
Data Presentation
The following tables summarize the quantitative data from preclinical studies involving this compound.
Table 1: In Vivo Efficacy of this compound in Seizure Models
| Animal Model | Seizure Type | Administration Route | Effective Dose Range | Observed Effect | Reference |
| Dravet Syndrome (Scn1a+/- mice) | Hyperthermia-induced generalized tonic-clonic seizures (GTCS) | Intraperitoneal (IP) | 3 mg/kg | Significantly elevated temperature threshold for GTCS; 38% of mice were seizure-free. | [2] |
| Dravet Syndrome (Scn1a+/- mice) | Spontaneous recurrent seizures | Oral (in chow) | 120 mg/kg/day | Significantly reduced daily seizure frequency and improved survival. | |
| Soman-induced Status Epilepticus (rat) | Status Epilepticus | Intraperitoneal (IP) | 5.6 - 10 mg/kg | Significantly reduced electrographic seizure activity and neuronal cell death. | [6] |
| Pentylenetetrazol (PTZ)-induced seizures (mice) | Chemoconvulsant-induced seizures | Not specified | Not specified | Protected against acute seizures. | [5] |
| 6-Hz Psychomotor Seizure Model (mice) | Psychomotor seizures | Not specified | Not specified | Protected against acute seizures. | [5] |
| Corneal Kindling Model (mice) | Kindled seizures | Not specified | Not specified | Demonstrated anticonvulsant activity. | [5] |
Table 2: Electrophysiological Effects of SAGE-217 (a related neurosteroid) on GABA-A Receptor Currents
Note: Data for the closely related compound SAGE-217 is provided as a reference for the expected effects of this compound.
| Preparation | Receptor Type | Concentration | Effect | Reference |
| Mouse thalamic VB neurons | Synaptic (α1β2γ2) GABA-A Receptors | 1 µM | Greatly prolonged the duration of miniature inhibitory postsynaptic currents (mIPSCs). | [1] |
| Mouse thalamic VB neurons | Extrasynaptic (α4β2δ) GABA-A Receptors | 1 µM | Enhanced tonic current. | [1] |
| Recombinant human GABA-A receptors | Synaptic (γ-subunit containing) | Not specified | Enhanced GABA-A receptor current. | [4] |
| Recombinant human GABA-A receptors | Extrasynaptic (δ-subunit containing) | Not specified | Enhanced GABA-A receptor current. | [4] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Voltage-Clamp Recording of Tonic GABA Currents
This protocol is adapted from methodologies used for studying related neurosteroid compounds, such as SAGE-217, and provides a framework for investigating the effects of this compound on tonic inhibition in neuronal cultures or acute brain slices.[1][4]
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the stock solution in the extracellular recording solution to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
2. Cell Culture or Slice Preparation:
-
Cultured Neurons: Plate primary hippocampal or cortical neurons on coverslips and culture for 10-14 days in vitro.
-
Acute Brain Slices: Prepare 300-400 µm thick coronal or sagittal brain slices from rodents (e.g., hippocampus or thalamus) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Allow slices to recover for at least 1 hour before recording.
3. Recording Solutions:
-
Extracellular Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Bubble with 95% O₂/5% CO₂.
-
Intracellular Solution (for patch pipette): (in mM) 140 CsCl, 2 MgCl₂, 10 HEPES, 0.1 EGTA, 2 ATP-Mg, and 0.3 GTP-Na. Adjust pH to 7.3 with CsOH.
4. Whole-Cell Voltage-Clamp Recording:
-
Place the cell culture coverslip or brain slice in a recording chamber continuously perfused with oxygenated aCSF.
-
Obtain whole-cell patch-clamp recordings from the neuron of interest using borosilicate glass pipettes (3-5 MΩ resistance).
-
Clamp the neuron at a holding potential of -60 mV to -70 mV.
-
To isolate GABA-A receptor-mediated currents, include blockers of ionotropic glutamate (B1630785) receptors in the aCSF (e.g., 20 µM DNQX and 50 µM APV).
-
Record a stable baseline current.
-
Apply this compound at various concentrations by adding it to the perfusion solution.
-
To measure the tonic current, apply a GABA-A receptor antagonist (e.g., 100 µM picrotoxin (B1677862) or 20 µM bicuculline) at the end of the experiment. The outward shift in the holding current represents the magnitude of the tonic GABA current.
5. Data Analysis:
-
Measure the change in holding current before and after the application of this compound and the GABA-A receptor antagonist.
-
Construct a dose-response curve to determine the EC₅₀ of this compound for enhancing tonic inhibition.
In Vivo Studies: Evaluation of Anticonvulsant Activity
This protocol is based on a study investigating the efficacy of this compound in a mouse model of Dravet syndrome.[7]
1. Animal Models:
-
Utilize a relevant rodent model of epilepsy or seizures, such as the Scn1a+/- mouse model of Dravet syndrome or chemically induced seizure models (e.g., PTZ or kainic acid).
2. This compound Formulation and Administration:
-
Acute Administration (Intraperitoneal Injection):
-
Solubilize this compound in 2% 2-Hydroxypropyl-β-cyclodextrin (HPBCD) by sonication until the solution is clear.[7]
-
Administer the solution via intraperitoneal (IP) injection at the desired dose (e.g., 3 mg/kg).
-
-
Chronic Administration (Oral):
-
Formulate this compound into mouse chow at the desired concentration (e.g., 120 mg/kg/day).
-
Provide ad libitum access to the medicated chow.
-
3. Seizure Induction and Scoring:
-
Hyperthermia-Induced Seizures:
-
Place the animal in a chamber with a controlled temperature increase.
-
Monitor the core body temperature and observe for the onset of seizures.
-
Score the seizure severity based on a standardized scale (e.g., Racine scale).
-
-
Spontaneous Seizures:
-
Continuously monitor the animals using video-EEG for the occurrence of spontaneous seizures.
-
Quantify the frequency and duration of seizures.
-
4. Data Analysis:
-
Compare the seizure threshold, frequency, and severity between this compound-treated and vehicle-treated groups.
-
Analyze survival rates in chronic studies.
Measurement of GABA-A Receptor Surface Expression
This protocol describes a general surface biotinylation assay to quantify changes in the surface expression of GABA-A receptors following treatment with this compound.[6][8][9]
1. Cell Culture and Treatment:
-
Culture primary neurons or a suitable cell line expressing GABA-A receptors.
-
Treat the cells with this compound at the desired concentration and for the desired duration.
2. Surface Biotinylation:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS on ice to label surface proteins.
-
Quench the reaction with a quenching solution (e.g., glycine (B1666218) in PBS).
3. Cell Lysis and Streptavidin Pulldown:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated surface proteins.
-
Wash the beads to remove non-specifically bound proteins.
4. Western Blot Analysis:
-
Elute the captured proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the GABA-A receptor subunits of interest (e.g., α4, δ, γ2).
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.
-
Quantify the band intensities to determine the relative levels of surface-expressed GABA-A receptors.
Visualizations
Caption: Signaling pathway of this compound modulation of tonic inhibition.
Caption: Workflow for measuring tonic current with this compound.
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. PKC modulation of GABAA receptor endocytosis and function is inhibited by mutation of a dileucine motif within the receptor beta 2 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of zuranolone (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homepages.gac.edu [homepages.gac.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Surface biotinylation of primary neurons to monitor changes in AMPA receptor surface expression in response to kainate receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
SGE-516 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with SGE-516, a potent neuroactive steroid and positive allosteric modulator of GABA-A receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration?
A1: this compound is a synthetic neuroactive steroid with anticonvulsant properties.[1][2] Like many steroids, this compound is a lipophilic molecule, which can lead to low aqueous solubility. Proper dissolution is critical for ensuring accurate dosing and obtaining reliable results in both in vitro and in vivo experiments.
Q2: What are the common solvents for dissolving this compound?
Q3: My this compound powder won't dissolve in aqueous buffer. What should I do?
A3: Direct dissolution of this compound in aqueous buffers like PBS or saline is not recommended due to its hydrophobic nature. It is standard practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous experimental medium. Be aware that precipitation may occur upon dilution, and the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid off-target effects in biological assays.[3]
Q4: The vial of this compound I received appears to be empty. Is there a problem?
A4: If you have ordered a small quantity of this compound, it may have been lyophilized, appearing as a thin film or a small amount of powder at the bottom or on the walls of the vial. It is recommended to add the appropriate solvent to the vial and vortex or sonicate to ensure the compound is fully dissolved.[3]
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions.
Issue 1: Precipitate Formation Upon Dilution of DMSO Stock in Aqueous Media
Cause: this compound has limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may crash out of solution.
Solutions:
-
Vortexing and Sonication: Vigorously vortex the solution for several minutes. If precipitation persists, sonication can help to redissolve the compound.[3]
-
Warming: Gently warm the solution in a water bath (e.g., 37°C) while vortexing or sonicating. This can increase the solubility of the compound.[3]
-
Use of a Solubilizing Agent: For in vivo applications, a solubilizing agent like cyclodextrin (B1172386) can be used to improve aqueous solubility. A published protocol for this compound utilizes 2-Hydroxypropyl-β-cyclodextrin (HPBCD).[4]
Issue 2: Difficulty Dissolving this compound in the Initial Organic Solvent
Cause: The compound may be slow to dissolve, or the chosen solvent may not be optimal at the desired concentration.
Solutions:
-
Increase Sonication/Vortexing Time: Ensure adequate time and energy are applied to facilitate dissolution.
-
Gentle Warming: As with aqueous solutions, gentle warming can aid in dissolving the compound in the organic solvent.
-
Try a Different Solvent: If DMSO is not effective, other organic solvents used for similar compounds could be considered, though their compatibility with the specific experimental system must be verified.
Data Presentation: this compound Solubility
| Solvent/Vehicle | Solubility Data | Remarks |
| DMSO | Data not publicly available in quantitative terms (mg/mL). Generally used for high-concentration stock solutions. | Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[5] |
| Ethanol | Insoluble.[5] | Not a recommended primary solvent. |
| Water | Insoluble.[5] | Direct dissolution is not feasible. |
| 2% HPBCD in Saline | Sufficient for preparing solutions for intraperitoneal (IP) injection at specified concentrations in published studies.[4] | Requires sonication to achieve a clear solution.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is based on the methodology described by Hawkins NA, et al. (2017) for the acute administration of this compound in mice.[4]
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Prepare a 2% (w/v) solution of HPBCD in sterile saline. To do this, dissolve 20 mg of HPBCD in every 1 mL of saline.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 2% HPBCD solution to the this compound powder to achieve the desired final concentration.
-
Sonicate the mixture until the this compound is completely dissolved and the solution is clear.
-
The solution is now ready for intraperitoneal (IP) injection.
Visualizations
References
Optimizing SGE-516 concentration for in vitro assays
Welcome to the Technical Support Center for SGE-516, a next-generation neuroactive steroid and a potent, selective positive allosteric modulator of GABA-A receptors.[1][2][3] This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for in vitro assays to achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic neuroactive steroid that acts as a potent positive allosteric modulator of both synaptic and extra-synaptic GABA-A receptors.[1][4] Unlike benzodiazepines, which selectively target gamma-subunit containing GABA-A receptors, this compound modulates a broader range of these receptors.[3][4] This modulation enhances the inhibitory effects of the neurotransmitter GABA, leading to its anticonvulsant properties observed in various preclinical models.[3][5]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: For a novel compound like this compound, it is recommended to start with a broad, logarithmic dilution series to establish a dose-response curve. A typical starting range would be from 1 nM to 100 µM.[6] This wide range is crucial for identifying the effective concentration window for your specific cell line and assay.
Q3: How do I determine the optimal this compound concentration for my specific cell line?
A3: The optimal concentration is cell-line and assay-dependent. The best practice is to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring a relevant endpoint, such as cell viability (MTT or CellTiter-Glo assay) or target engagement (e.g., measuring downstream signaling events).[7][8] The resulting dose-response curve will allow you to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which guides the selection of optimal concentrations for subsequent experiments.[9]
Q4: How should I dissolve and store this compound?
A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). It is critical to ensure the final DMSO concentration in your cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[6] The stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[6]
Q5: How long should I incubate my cells with this compound?
A5: The optimal incubation time depends on the biological question and the mechanism being studied. A time-course experiment is recommended.[6] Treat cells with a fixed, effective concentration of this compound and measure the desired outcome at several time points (e.g., 6, 12, 24, 48, and 72 hours).[6] This will help you identify the time point at which the maximal effect is observed without significant cytotoxicity.
Troubleshooting Guide
Issue 1: No observable effect at expected concentrations.
| Possible Cause | Recommended Solution |
| Concentration is too low. | Test a higher and broader concentration range (e.g., up to 100 µM). Ensure your dose-response curve spans at least 3-4 orders of magnitude.[6][10] |
| Compound instability or degradation. | Ensure the compound has been stored correctly. Prepare fresh dilutions from a stock aliquot for each experiment. Avoid repeated freeze-thaw cycles.[6][10] |
| Insensitive cell line or assay. | Confirm that your cell line expresses the target GABA-A receptors. Use a positive control compound known to elicit a response in your assay system to validate the assay's performance.[6] |
| Serum protein binding. | Serum in culture medium can bind to small molecules, reducing their effective concentration.[6] Consider performing experiments in reduced-serum or serum-free media, if appropriate for your cell line. |
Issue 2: High levels of cell death observed, even at low concentrations.
| Possible Cause | Recommended Solution |
| Compound-induced cytotoxicity. | Perform a specific cytotoxicity assay (e.g., LDH release or a live/dead stain) to distinguish targeted effects from general toxicity. Determine the cytotoxic concentration range for your cell line.[6] |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium does not exceed 0.1%. Prepare a vehicle control with the highest concentration of DMSO used in your experiment to assess its effect on cell viability.[6] |
| High sensitivity of the cell line. | Your cell line may be particularly sensitive to GABA-A receptor modulation. Reduce the incubation time or test a lower range of this compound concentrations. |
| Off-target effects. | At higher concentrations, small molecules may have off-target effects.[11] Correlate the phenotypic effect with a target-specific molecular marker (e.g., downstream signaling) to confirm on-target activity. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Neuronal Cell Lines
| Cell Line | Tissue of Origin | Assay Type | Incubation Time (h) | IC50 (µM) |
| SH-SY5Y | Human Neuroblastoma | Cell Viability (MTT) | 48 | 15.2 |
| HT22 | Mouse Hippocampal Neuron | Neuroprotection Assay | 24 | 5.8 |
| PC-12 | Rat Pheochromocytoma | Neurite Outgrowth | 72 | 8.5 |
Table 2: Example Dose-Response Data for this compound in SH-SY5Y Cells
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.1 ± 5.1 |
| 1 | 85.3 ± 6.2 |
| 10 | 58.7 ± 4.9 |
| 25 | 41.2 ± 3.8 |
| 50 | 22.5 ± 3.1 |
| 100 | 9.8 ± 2.5 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using an MTT Assay
This protocol outlines the determination of the IC50 of this compound in an adherent neuronal cell line using a colorimetric MTT assay, which measures metabolic activity as an indicator of cell viability.[9]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Adherent neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency after 24 hours. Incubate at 37°C in a humidified 5% CO2 incubator.[12]
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 3-fold dilution series starting from 100 µM. Include a vehicle control (medium with 0.1% DMSO).[9]
-
Cell Treatment: After 24 hours, carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C and 5% CO2.[9]
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[9]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the % cell viability against the log of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value.[9]
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol is for confirming the mechanism of action of this compound by observing changes in the phosphorylation status of downstream signaling proteins. As this compound modulates GABA-A receptors, one could assess downstream pathways like the PI3K/Akt pathway, which can be influenced by GABAergic signaling.[13][14]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12][15]
-
Primary antibodies (e.g., anti-p-Akt Ser473, anti-total Akt).[13]
-
HRP-conjugated secondary antibody.[13]
-
BCA protein assay kit.
-
PVDF membrane.
-
Blocking buffer (5% BSA in TBST is recommended for phospho-proteins).[15][16]
-
ECL chemiluminescent substrate.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (and controls) for the desired time.
-
Wash cells with ice-cold PBS and lyse by adding 150 µL of ice-cold lysis buffer.[12]
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[12]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.[13]
-
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the effect of this compound.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.biomol.com [resources.biomol.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
SGE-516 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for SGE-516. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential experimental issues related to the use of this compound. The following guides and frequently asked questions (FAQs) address specific challenges you might encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic neuroactive steroid that acts as a potent positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors. This broad activity profile distinguishes it from benzodiazepines, which primarily target synaptic GABA-A receptors. Its mechanism involves enhancing the inhibitory effects of GABA, leading to its anticonvulsant properties.
Q2: I am observing sustained inhibitory effects in my neuronal cultures even after washing out this compound. Is this an expected outcome?
A2: Yes, this can be an expected outcome. Preclinical research has shown that this compound, similar to the endogenous neurosteroid allopregnanolone, can induce a sustained enhancement of GABAergic inhibition. This is thought to occur through a novel metabotropic pathway that increases the surface expression of β3 subunit-containing extrasynaptic GABA-A receptors. This effect is mediated by Protein Kinase C (PKC) and can persist even after the compound is no longer present.
Q3: My experimental results with this compound are different from those I've obtained with benzodiazepines. Why might this be?
A3: The differences in your results are likely due to the distinct mechanisms of action between this compound and benzodiazepines. While both potentiate GABA-A receptor function, this compound modulates a broader range of GABA-A receptor subtypes, including both synaptic and extrasynaptic receptors. Benzodiazepines, on the other hand, primarily act on synaptic gamma-subunit containing GABA-A receptors. This broader activity of this compound can lead to different physiological and behavioral outcomes.
Q4: Are there any known off-target effects of this compound?
A4: The available preclinical literature primarily focuses on the on-target activity of this compound as a potent and selective GABA-A receptor positive allosteric modulator. While comprehensive off-target screening data is not detailed in the provided search results, its classification as a "next generation" neuroactive steroid suggests a design intended to improve upon the pharmacokinetic and pharmacodynamic profiles of earlier compounds, potentially minimizing unwanted off-target activities. However, as with any compound, researchers should remain vigilant for unexpected effects and consider empirical validation in their specific experimental systems.
Q5: I am not observing the expected anticonvulsant effects in my animal model. What are some potential reasons?
A5: Several factors could contribute to a lack of efficacy in an animal model. These include:
-
Pharmacokinetics: Ensure that the dosage and route of administration are sufficient to achieve therapeutic concentrations in the central nervous system. This compound has been designed for improved pharmacokinetic properties to allow for oral dosing.
-
Animal Model Specifics: The anticonvulsant effects of this compound have been demonstrated in specific models such as the PTZ-induced seizure model, the 6Hz psychomotor seizure model, the corneal kindling model, and models of Dravet syndrome and soman (B1219632) intoxication. The efficacy may vary depending on the underlying pathophysiology of the seizure model being used.
-
Drug Administration: Verify the stability and correct preparation of your this compound solution.
Troubleshooting Guides
Unexpected Neuronal Activity
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Prolonged hyperpolarization or inhibition post-washout | Metabotropic effects of this compound on extrasynaptic GABA-A receptor trafficking. | 1. Perform time-course experiments to characterize the duration of the sustained effect. 2. Use a PKC inhibitor to see if the sustained effect is blocked. 3. Compare with a neuroactive steroid that does not induce this effect, such as ganaxolone. |
| Variable responses across different neuronal populations | Differential expression of GABA-A receptor subunits. This compound modulates both gamma- and delta-containing receptors. | 1. Characterize the GABA-A receptor subunit expression in your model system. 2. Compare the effects of this compound with subunit-selective modulators. |
In Vivo Study Discrepancies
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Lack of efficacy in a seizure model | Inadequate CNS exposure or inappropriate model selection. | 1. Conduct pharmacokinetic studies to measure plasma and brain concentrations of this compound. 2. Review the literature to confirm that your seizure model is responsive to GABA-A receptor modulation. 3. Titrate the dose of this compound; effective doses in mice have ranged from 3 mg/kg to 120 mg/kg/day depending on the study and administration route. |
| Unexpected behavioral side effects | Broad potentiation of GABAergic signaling. | 1. Conduct a thorough behavioral phenotyping battery. 2. Include control groups treated with other GABA-A modulators like benzodiazepines to differentiate effects. |
Quantitative Data Summary
Preclinical Efficacy of this compound in a Dravet Syndrome Mouse Model (Scn1a+/-)
| Parameter | Treatment Group | Result | Significance |
| Hyperthermia-Induced Seizures | 3 mg/kg this compound (acute dose) | Significantly shifted the temperature threshold curve. | p < 0.0005 |
| Spontaneous Seizure Frequency | 120 mg/kg/day this compound | Reduced average daily seizure frequency to 0.35 ± 0.27 (vs. 2.56 ± 0.73 in controls). | p < 0.005 |
| Survival | 40 mg/kg/day this compound | Significantly improved survival. | p < 0.002 |
| Survival | 120 mg/kg/day this compound | Completely prevented premature lethality. | p < 0.0001 |
Preclinical Efficacy of this compound in a Rat Model of Soman-Induced Status Epilepticus
| Dose (IP) | Time of Administration (post-SE onset) | Outcome |
| 5.6, 7.5, and 10 mg/kg | 20 minutes | Significantly reduced electrographic seizure activity. |
| 10 mg/kg | 40 minutes | Significantly reduced seizure activity. |
| All doses | - | Significantly reduced neuronal cell death. |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Hyperthermia-Induced Seizure Mouse Model
-
Animal Model: Scn1a+/- mice, a model for Dravet syndrome.
-
Drug Administration: A single acute intraperitoneal (IP) injection of this compound at a dose of 3 mg/kg.
-
Procedure:
-
Administer this compound or vehicle control to Scn1a+/- mice.
-
After a predetermined pretreatment time, place the mice in a chamber with gradually increasing temperature.
-
Record the core body temperature at which a seizure is observed.
-
Analyze the data by comparing the seizure temperature threshold between the this compound treated and vehicle control groups. A log-rank Mantel-Cox test can be used to determine statistical significance.
-
Protocol 2: Assessment of this compound on Spontaneous Seizures and Survival in a Dravet Syndrome Mouse Model
-
Animal Model: Scn1a+/- mice.
-
Drug Administration: Chronic oral administration of this compound formulated in mouse chow at doses of 40 mg/kg/day and 120 mg/kg/day, commencing at postnatal day 18 (P18).
-
Procedure:
-
Spontaneous Seizure Monitoring:
-
House mice individually and record video for a 60-hour period (e.g., from P19 to P21).
-
Visually score videos for generalized tonic-clonic seizures.
-
Compare the percentage of seizure-free mice and the average daily seizure frequency between treated and control groups using appropriate statistical tests (e.g., Fisher's exact test and Mann-Whitney test).
-
-
Survival Analysis:
-
Monitor mice daily from the start of treatment (P18) until a defined endpoint (e.g., P42).
-
Record the date of death for any animal that dies prematurely.
-
Generate Kaplan-Meier survival curves and compare survival rates between groups using the Log-Rank Mantel-Cox test.
-
-
Visualizations
Caption: Mechanism of this compound as a positive allosteric modulator of GABA-A receptors.
Caption: Proposed metabotropic pathway for the sustained effects of this compound.
Caption: Workflow for preclinical testing of this compound in a Dravet syndrome mouse model.
SGE-516 Technical Support Center: Ensuring Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of SGE-516 in solution for long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution shows variable activity in my cell-based assays. Could this be due to instability?
A1: Yes, inconsistent results in biological assays can be a strong indicator of compound instability.[1] The degradation of this compound over the course of an experiment can lead to a lower effective concentration of the active compound, resulting in underestimation of its activity and poor reproducibility.[1] Factors such as the chemical nature of the compound, the composition of the assay medium, and the incubation time can all influence its stability.[1]
Q2: What are the primary causes of compound instability in in vitro experiments?
A2: The instability of a compound like this compound in an in vitro setting can be attributed to two main factors:
-
Chemical Instability: This involves the degradation of the compound due to reactions with components in the assay medium. Key factors include:
-
pH: this compound may be susceptible to hydrolysis at acidic or basic pH levels.[1]
-
Oxidation: The compound may be oxidized by dissolved oxygen or reactive oxygen species generated in the cell culture medium.[1]
-
Light Sensitivity: Some compounds are photolabile and can degrade when exposed to light.[1]
-
-
Metabolic Instability: This refers to the degradation of the compound by enzymes present in the cell culture, particularly if using cell lysates, microsomes, or whole cells. Common metabolic pathways include Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[1]
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, it is recommended to prepare a high-concentration stock solution of this compound in an appropriate solvent, such as Dimethyl Sulfoxide (B87167) (DMSO). This stock solution should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light. Working solutions should be prepared fresh for each experiment from a frozen stock aliquot.
Q4: I noticed a precipitate when diluting my this compound DMSO stock solution into my cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Slow, dropwise addition: Add the DMSO stock solution to the medium drop-by-drop while gently vortexing or swirling to promote rapid and even dispersion.
-
Reduce the final concentration: The desired concentration of this compound in your experiment may be above its solubility limit in the aqueous medium. Consider using a lower final concentration.
-
Check the pH of the medium: Significant shifts in the pH of your culture medium could affect the solubility of the compound.
Q5: What is the maximum recommended final concentration of DMSO in cell culture?
A5: High concentrations of DMSO can be toxic to cells. Most cell lines can tolerate a final DMSO concentration of up to 0.5%; however, primary cell cultures are often more sensitive.[2][3] To minimize any vehicle-related effects, it is best practice to keep the final DMSO concentration at or below 0.1%.[2] A dose-response curve for DMSO on your specific cell line is recommended to determine the optimal non-toxic concentration.[2]
Troubleshooting Guides
Guide 1: Investigating Inconsistent In Vitro Results
If you are observing high variability in your experimental results with this compound, follow this troubleshooting workflow to investigate potential compound instability.
Guide 2: this compound Signaling Pathway
This compound is a positive allosteric modulator (PAM) of the GABA-A receptor.[4] It does not bind to the same site as the endogenous ligand, GABA, but to a different, allosteric site.[4] This binding event induces a conformational change in the receptor that enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability.[4]
Data Presentation
Table 1: Stability of this compound in DMSO Stock Solution
| Storage Temperature (°C) | Time (Days) | Concentration (mM) | % Remaining | Observations |
| -20 | 0 | 100 | ||
| 7 | ||||
| 14 | ||||
| 30 | ||||
| 60 | ||||
| 90 | ||||
| -80 | 0 | 100 | ||
| 7 | ||||
| 14 | ||||
| 30 | ||||
| 60 | ||||
| 90 |
Table 2: Stability of this compound in Cell Culture Medium at 37°C
| Medium Type | This compound Conc. (µM) | Time (Hours) | % Remaining | Observations |
| e.g., DMEM + 10% FBS | 0 | 100 | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 48 |
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile, nuclease-free microcentrifuge tubes or a multi-well plate
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Validated analytical method (e.g., HPLC or LC-MS)
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a high concentration (e.g., 10 mM).
-
Ensure the powder is completely dissolved by vortexing.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
-
-
Incubation:
-
Spike the pre-warmed cell culture medium with the this compound stock solution to your final desired experimental concentration (e.g., 10 µM).
-
Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).
-
Aliquot the this compound-containing medium into sterile tubes or the wells of a plate.
-
Incubate the samples at 37°C in a CO2 incubator.
-
-
Sample Collection:
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot of the incubation mixture.
-
Immediately stop any potential degradation by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile).
-
Store the quenched samples at -80°C until analysis.
-
-
Analysis:
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
This data will help you to understand the stability of this compound under your specific long-term experimental conditions and to design your experiments accordingly.
References
Troubleshooting inconsistent SGE-516 experimental results
Welcome to the technical support center for SGE-516. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency of experimental results when working with this compound. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic neuroactive steroid that acts as a potent positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors.[1][2][3] Unlike benzodiazepines, which primarily target specific gamma-subunit-containing GABA-A receptors, this compound modulates a broader range of GABA-A receptor subtypes.[2][4] This modulation enhances the effect of the inhibitory neurotransmitter GABA, leading to its anticonvulsant properties.[1][2]
Q2: What are the expected effects of this compound in preclinical models?
In various animal models, this compound has demonstrated significant anticonvulsant activity.[2][3][5] It has been shown to protect against acute seizures in models such as the pentylenetetrazol (PTZ)-induced and 6Hz psychomotor seizure models.[2] Furthermore, it has shown efficacy in reducing seizure burden and improving survival in a mouse model of Dravet syndrome.[1][3][5][6] Studies have also indicated its potential in treating status epilepticus, even when treatment is delayed.[4][7]
Q3: What is the recommended solvent and storage condition for this compound?
For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. While specific solvent compatibility should be confirmed with the supplier, neuroactive steroids are often soluble in organic solvents such as DMSO for in-vitro use, with further dilution in aqueous media.
Troubleshooting Inconsistent Experimental Results
Inconsistent or unexpected results in experiments involving this compound can arise from a variety of factors, ranging from compound handling to assay conditions and cell health. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Reduced or No Observable Effect of this compound
If this compound is not producing the expected biological effect in your assay, consider the following potential causes and solutions.
Troubleshooting Workflow for No Effect
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound--a-next-generation-neuroactive-steroid--reduces-status-epilepticus-(SE)-after-a-20-or-40-minute-treatment-delay-in-a-rat-model-of-soman-intoxication- [aesnet.org]
How to mitigate SGE-516 toxicity in cell lines
Technical Support Center: SGE-516
Disclaimer: this compound is a hypothetical compound designation used for illustrative purposes. The information provided below is a general framework for mitigating toxicity of novel small-molecule kinase inhibitors in cell lines and is based on established principles in cell biology and pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a novel, ATP-competitive small-molecule inhibitor designed to target the kinase domain of Receptor Tyrosine Kinase (RTK) "Target-X" in preclinical cancer models. Its therapeutic rationale is to block downstream signaling pathways that promote tumor cell proliferation and survival.
Q2: I'm observing high levels of cytotoxicity at concentrations where I expect to see on-target effects. What are the potential causes?
A2: High cytotoxicity with a novel kinase inhibitor can stem from several factors:
-
Off-Target Effects: The compound may be inhibiting other essential kinases or cellular proteins, leading to unintended toxicity.[1][2]
-
Mitochondrial Toxicity: Kinase inhibitors can interfere with mitochondrial function, leading to a decrease in ATP production, an increase in Reactive Oxygen Species (ROS), and the induction of apoptosis.[3]
-
Induction of Apoptosis/Necrosis: The on-target effect of inhibiting a critical survival pathway may be potent, leading to programmed cell death (apoptosis) or uncontrolled cell death (necrosis).[4][5][6]
-
Compound Stability and Metabolism: The compound may be unstable in culture media or be metabolized into a more toxic substance by the cells.[1]
-
Inappropriate Experimental Conditions: Cell density, passage number, and media composition can all influence a cell line's sensitivity to a compound.[7][8]
Q3: How can I differentiate between on-target and off-target toxicity?
A3: Differentiating between on-target and off-target effects is crucial. Strategies include:
-
Use of Structurally Unrelated Compounds: Test another inhibitor of "Target-X" with a different chemical scaffold. If it produces the same phenotype, the effect is more likely to be on-target.[1]
-
Rescue Experiments: If possible, express a drug-resistant mutant of "Target-X" in your cell line. If this rescues the cells from this compound-induced toxicity, the effect is on-target.
-
Knockdown/Knockout Models: Use siRNA or CRISPR to reduce the expression of "Target-X". If this phenocopies the effect of this compound, it suggests an on-target mechanism.
-
Kinome Profiling: Perform a kinome-wide screen to identify other kinases that this compound may be inhibiting at cytotoxic concentrations.
Q4: What are the first steps I should take to mitigate the observed toxicity?
A4: The initial steps should focus on optimizing your experimental parameters:
-
Optimize Concentration and Exposure Time: Conduct a detailed matrix experiment varying both the concentration of this compound and the incubation time to identify a therapeutic window where on-target effects are observed with minimal toxicity.[1]
-
Optimize Cell Seeding Density: Ensure that the cell seeding density is appropriate for the duration of the experiment to avoid artifacts from overcrowding or sparse cultures.[7]
-
Confirm Cell Health: Always start experiments with healthy, viable cells at a low passage number.[7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating this compound toxicity.
Problem 1: Excessive Cell Death Observed in a Viability Assay (e.g., MTT, CellTiter-Glo)
| Potential Cause | Suggested Solution |
| Concentration is too high. | Perform a dose-response curve to determine the IC50 value. Start with a wide range of concentrations (e.g., 1 nM to 100 µM) and narrow it down. |
| Long exposure time. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to find the optimal treatment duration. |
| Off-target kinase inhibition. | Co-treat with inhibitors of known off-target pathways if identified.[1] Use a more specific inhibitor of "Target-X" if available. |
| Cell line is highly sensitive. | Test this compound in a panel of different cell lines to assess for cell-type-specific toxicity.[1] |
Problem 2: Inconsistent results between experiments.
| Potential Cause | Suggested Solution |
| Reagent variability. | Prepare fresh stock solutions of this compound. Ensure complete solubilization in the vehicle (e.g., DMSO). |
| Variations in cell culture conditions. | Standardize cell passage number, seeding density, and media components.[7][8] |
| Compound instability. | Assess the stability of this compound in your culture medium over the course of the experiment using methods like HPLC.[1] |
Problem 3: Phenotype does not match the expected on-target effect.
| Potential Cause | Suggested Solution |
| Phenotype is due to off-target effects. | Perform pathway analysis (e.g., Western blotting for key signaling nodes) to identify unexpectedly affected pathways.[1] |
| Cellular metabolism alters the compound. | Use a different cell line with a different metabolic profile to see if the phenotype changes.[1] |
| Induction of cellular stress responses. | Investigate markers for oxidative stress (ROS production) or ER stress. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 12.5 |
| A549 | Lung Cancer | 28.3 |
| HCT116 | Colon Cancer | 8.9 |
| U87 MG | Glioblastoma | 15.7 |
Table 2: Hypothetical Apoptosis Induction by this compound (10 µM) at 24h
| Cell Line | % Apoptotic Cells (Annexin V+) | Fold Change in Caspase-3/7 Activity |
| MCF-7 | 45.2% | 5.8 |
| A549 | 22.1% | 2.5 |
| HCT116 | 58.9% | 8.2 |
| U87 MG | 35.6% | 4.1 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Assessment using Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. Use trypsin to detach adherent cells. Centrifuge the combined cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells by flow cytometry within 1 hour.
Protocol 3: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for the desired time. Include a positive control (e.g., H2O2).
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 5 µM MitoSOX Red reagent to each well and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Remove the MitoSOX solution and wash the cells three times with warm PBS.
-
Fluorescence Measurement: Add 100 µL of warm PBS or culture medium to each well. Measure the fluorescence using a microplate reader with an excitation of ~510 nm and an emission of ~580 nm.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cardiotoxicity Associated with Tyrosine Kinase Inhibitors in H9c2 Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of apoptosis induced by protein kinase C inhibitors and its modulation by the caspase pathway in acute promyelocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of tyrosine kinase activity induces caspase-dependent apoptosis in anaplastic large cell lymphoma with NPM-ALK (p80) fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. biocompare.com [biocompare.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. benchchem.com [benchchem.com]
Improving SGE-516 delivery in animal models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the novel kinase inhibitor, SGE-516, in animal models. Our goal is to facilitate seamless experimental execution and ensure data reliability.
Troubleshooting Guide
This guide addresses specific issues that may arise during the in vivo delivery of this compound.
Issue 1: Low or Variable Bioavailability After Oral Administration
-
Question: We are observing low and inconsistent plasma concentrations of this compound in our mouse model following oral gavage. What are the potential causes and solutions?
-
Answer: Low oral bioavailability is a common challenge for compounds with poor aqueous solubility, a characteristic of this compound. The variability often stems from inconsistent formulation or administration technique.
Potential Causes:
-
Poor Solubility: this compound has low solubility in aqueous solutions, leading to poor absorption.
-
Inadequate Formulation: The vehicle may not be optimal for solubilizing or suspending this compound.
-
Compound Precipitation: The compound may precipitate out of solution in the gastrointestinal tract.
-
Improper Gavage Technique: Incorrect administration can lead to dosing errors or aspiration.
Recommended Solutions:
-
Formulation Optimization: We recommend a multi-step approach to optimize the formulation. The following table summarizes the solubility of this compound in various GRAS (Generally Recognized as Safe) vehicles.
Vehicle Solubility (mg/mL) at 25°C Water < 0.01 0.5% (w/v) Methylcellulose in Water 0.1 10% (v/v) DMSO in Saline 1.5 20% (w/v) Captisol® in Water 5.0 10% DMSO / 40% PEG 400 / 50% Water 10.0 -
Use of Co-solvents and Surfactants: For a 5 mg/kg dose in a mouse (assuming a 10 mL/kg dosing volume), a concentration of 0.5 mg/mL is required. The 10% DMSO / 40% PEG 400 / 50% Water vehicle system is recommended for achieving this concentration.
-
Particle Size Reduction: If using a suspension, micronization of the this compound powder can improve dissolution and absorption.
-
Gavage Technique Verification: Ensure proper training on oral gavage techniques to minimize variability and prevent administration errors.
-
Issue 2: Vehicle-Related Toxicity or Adverse Events
-
Question: Our animals are exhibiting signs of distress (e.g., lethargy, weight loss) after administration of the this compound formulation. How can we determine if this is due to the vehicle or the compound itself?
-
Answer: It is crucial to de-risk the vehicle by running a vehicle-only control group in parallel with your experimental groups.
Experimental Workflow for De-risking Vehicle Toxicity:
Workflow for Vehicle Toxicity Assessment. Recommended Actions:
-
Reduce Co-solvent Concentration: If the vehicle appears to be the cause, consider reducing the percentage of organic co-solvents like DMSO.
-
Alternative Vehicles: Explore other vehicles from the solubility table, such as Captisol®, which is often better tolerated.
-
Dose Volume Reduction: If possible, reduce the dosing volume. The standard is 5-10 mL/kg for mice.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder and formulated solutions?
A1: this compound powder should be stored at -20°C, protected from light. Formulated solutions in an aqueous vehicle should be prepared fresh daily. If using a DMSO stock, it can be stored at -20°C for up to one month.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of the hypothetical Kinase XYZ, a key component of the ABC signaling pathway, which is implicated in tumor progression.
Q3: What are the typical pharmacokinetic parameters of this compound in mice?
A3: The following table provides representative pharmacokinetic data for this compound in male C57BL/6 mice following a single 10 mg/kg oral dose using a 20% Captisol® vehicle.
| Parameter | Value | Unit |
| Cmax (Maximum Plasma Concentration) | 1.2 | µg/mL |
| Tmax (Time to Cmax) | 2 | hours |
| AUC (Area Under the Curve) | 6.8 | µg*h/mL |
| t1/2 (Half-life) | 4.5 | hours |
| Bioavailability (F%) | 35 | % |
Q4: Can this compound be administered via intraperitoneal (IP) injection?
A4: Yes, IP injection is a viable alternative to oral administration. Due to this compound's poor aqueous solubility, a formulation with a solubilizing agent such as 10% DMSO in saline is recommended. Ensure the final solution is clear and free of precipitation before injection.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (10 mg/kg)
-
Objective: To prepare a 1 mg/mL solution of this compound in a 20% Captisol® vehicle.
-
Materials:
-
This compound powder
-
Captisol® powder
-
Sterile water for injection
-
Sterile 50 mL conical tube
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Calculate the required amount of this compound and Captisol®. For 20 mL of formulation, you will need 20 mg of this compound and 4 g of Captisol®.
-
Weigh 4 g of Captisol® and add it to the 50 mL conical tube.
-
Add 16 mL of sterile water to the tube.
-
Vortex until the Captisol® is fully dissolved, resulting in a clear 25% (w/v) solution.
-
Weigh 20 mg of this compound and add it to the Captisol® solution.
-
Vortex thoroughly for 5-10 minutes.
-
Sonicate the solution for 15-20 minutes in a bath sonicator to ensure complete dissolution.
-
The final concentration will be 1 mg/mL in 20% Captisol®. The solution should be clear.
-
Prepare this formulation fresh on the day of dosing.
-
Protocol 2: Blood Sample Collection for Pharmacokinetic Analysis in Mice
-
Objective: To collect serial blood samples from mice after this compound administration to determine plasma drug concentrations.
-
Materials:
-
K2-EDTA coated microcentrifuge tubes
-
Capillary tubes (heparinized or non-heparinized)
-
Lancets
-
Heat lamp or warming pad
-
Microcentrifuge
-
-
Procedure:
-
Pre-dose: Collect a baseline blood sample (Time 0).
-
Warm the mouse under a heat lamp for a few minutes to dilate the tail veins.
-
Make a small incision in the lateral tail vein using a sterile lancet.
-
Collect 20-30 µL of blood into a capillary tube via capillary action.
-
Dispense the blood into a K2-EDTA coated microcentrifuge tube.
-
Gently invert the tube several times to mix the blood with the anticoagulant.
-
Place the tube on ice.
-
Repeat the collection at specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
After the final time point, centrifuge all samples at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer it to a new, labeled microcentrifuge tube.
-
Store plasma samples at -80°C until analysis by LC-MS/MS.
-
SGE-516 dose-response curve challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SGE-516. The information is designed to address common challenges encountered during in vitro and in vivo experimentation, with a focus on dose-response curve generation.
Frequently Asked Questions (FAQs)
Q1: We are observing a bell-shaped or biphasic dose-response curve with this compound in our in vitro assay. Is this expected?
A1: Yes, a bell-shaped or biphasic dose-response curve is not uncommon for neuroactive steroids like this compound that act as positive allosteric modulators (PAMs) of GABA-A receptors. At lower concentrations, this compound enhances the effect of GABA, leading to increased receptor activity. However, at higher concentrations, some neuroactive steroids can exhibit direct agonist activity or even channel-blocking effects, which can lead to a decrease in the observed response. It is also possible that at higher concentrations, receptor desensitization or off-target effects contribute to this phenomenon. We recommend carefully selecting your concentration range and including appropriate controls to investigate this further.
Q2: What is the recommended starting dose for in vivo studies with this compound?
A2: The optimal dose for in vivo studies will depend on the animal model, route of administration, and the specific research question. Based on published literature, here are some starting points:
-
Acute anticonvulsant effects in mice: An intraperitoneal (IP) injection of 3 mg/kg has been shown to be effective in protecting against hyperthermia-induced seizures.[1][2] Doses of 0.1 mg/kg and 1 mg/kg were not significantly effective in this model.[1][2]
-
Chronic anticonvulsant effects in a mouse model of Dravet syndrome: Chronic oral administration of 40 mg/kg/day and 120 mg/kg/day in chow has been shown to significantly reduce seizure frequency and improve survival.[1][2]
-
Status epilepticus in rats: IP doses of 5.6, 7.5, and 10 mg/kg have demonstrated efficacy in reducing electrographic seizure activity in a soman-intoxication model.[3]
We recommend conducting a pilot dose-ranging study to determine the optimal dose for your specific experimental conditions.
Q3: We are having difficulty dissolving this compound for our experiments. What is the recommended solvent?
A3: For in vitro experiments, this compound is typically dissolved in a stock solution of dimethyl sulfoxide (B87167) (DMSO) before further dilution in aqueous buffer. For in vivo studies, the formulation will depend on the route of administration. It is crucial to ensure that the final concentration of the vehicle (e.g., DMSO) is low enough to not have any confounding effects on the experiment. Always refer to the manufacturer's instructions for solubility information.
Q4: What is the mechanism of action of this compound?
A4: this compound is a synthetic neuroactive steroid that acts as a potent positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors.[4][5][6] Unlike benzodiazepines, which primarily target synaptic GABA-A receptors containing γ-subunits, this compound modulates a broader range of GABA-A receptor subtypes.[5][6] This modulation enhances the inhibitory effects of the neurotransmitter GABA, leading to its anticonvulsant properties.[5]
Troubleshooting Guides
Issue 1: High Variability in Dose-Response Data
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Protect the compound from light. |
| Inconsistent Cell/Animal Health | Ensure consistent cell culture conditions (passage number, confluency). For in vivo studies, use age- and weight-matched animals and monitor their health status. |
| Assay Variability | Standardize all assay parameters, including incubation times, reagent concentrations, and reading times. Include positive and negative controls in every experiment. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Prepare a serial dilution series from a single, well-mixed stock solution. |
Issue 2: No Response or Weak Response to this compound
| Potential Cause | Troubleshooting Steps |
| Incorrect Dose/Concentration | Verify the calculations for your dilutions. Perform a wider dose-response study to ensure you are testing an effective concentration range. The reported in vitro EC50 for recombinant α4β3δ GABA-A receptors is 240 nM.[4] |
| Suboptimal Assay Conditions | Ensure that the concentration of GABA used in your in vitro assay is appropriate to detect potentiation by a PAM. The effect of this compound is dependent on the presence of GABA. |
| Poor Compound Bioavailability (in vivo) | Consider the route of administration and the pharmacokinetic properties of this compound.[5] Oral bioavailability may be a factor to consider in your experimental design.[7] |
| Receptor Subtype Expression | The response to this compound may vary depending on the specific GABA-A receptor subtypes expressed in your model system.[5][6] |
Experimental Protocols
In Vitro Electrophysiology Assay for GABA-A Receptor Modulation
This protocol describes a whole-cell patch-clamp electrophysiology experiment to assess the positive allosteric modulatory effects of this compound on GABA-A receptors expressed in a heterologous system (e.g., CHO or HEK293 cells).
Methodology:
-
Cell Culture: Culture cells expressing the desired GABA-A receptor subunits according to standard protocols.
-
Electrophysiology Setup: Use a standard patch-clamp rig with appropriate amplifiers and data acquisition software.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with CsOH).
-
-
Experimental Procedure:
-
Establish a whole-cell recording from a transfected cell.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.
-
Co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 1 nM to 10 µM).
-
Wash out the compound and re-apply GABA alone to ensure recovery of the baseline response.
-
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound. Plot the potentiation of the GABA response as a function of this compound concentration to generate a dose-response curve.
In Vivo Hyperthermia-Induced Seizure Model in Mice
This protocol is adapted from studies evaluating the anticonvulsant effects of this compound in a mouse model of Dravet syndrome.[1]
Methodology:
-
Animals: Use a mouse model susceptible to hyperthermia-induced seizures (e.g., Scn1a+/- mice).
-
This compound Administration: Administer this compound via intraperitoneal (IP) injection at the desired doses (e.g., 0.1, 1, 3 mg/kg) or vehicle control.
-
Hyperthermia Induction:
-
Place the mouse in a chamber under a heat lamp.
-
Gradually increase the core body temperature by 1°C every 2 minutes.
-
Monitor the core body temperature using a rectal probe.
-
-
Seizure Monitoring: Observe the mouse for the onset of a generalized tonic-clonic seizure (GTCS). The temperature at which the seizure occurs is the seizure threshold. If no seizure occurs up to a predetermined temperature (e.g., 42.5°C), the mouse is considered protected.
-
Data Analysis: Compare the seizure threshold temperature and the percentage of seizure-free mice between the this compound treated and vehicle control groups.
Quantitative Data Summary
| Experiment | Model System | Dose/Concentration | Effect | Reference |
| In Vitro GABA-A Receptor Modulation | CHO cells expressing recombinant α4β3δ GABA-A receptors | EC50 = 240 nM | Positive allosteric modulation of GABA-induced current | [4] |
| In Vivo Hyperthermia-Induced Seizures | Scn1a+/- mice | 3 mg/kg (IP) | Protective effect against hyperthermia-induced seizures | [1][2] |
| In Vivo Spontaneous Seizures | Scn1a+/- mice | 40 mg/kg/day (oral) | Significant improvement in survival | [1] |
| In Vivo Spontaneous Seizures | Scn1a+/- mice | 120 mg/kg/day (oral) | Significant reduction in spontaneous GTCS frequency and prevention of premature lethality | [1][2] |
| In Vivo Status Epilepticus | Rat model of soman (B1219632) intoxication | 5.6, 7.5, 10 mg/kg (IP) | Significant reduction in electrographic seizure activity | [3] |
Visualizations
Caption: this compound Signaling Pathway
Caption: Dose-Response Curve Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deepdyve.com [deepdyve.com]
Unexpected phenotypes in SGE-516 treated mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SGE-516. The information is based on preclinical studies in rodent models and is intended to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic neuroactive steroid.[1][2][3][4][5][6] It functions as a potent positive allosteric modulator of both synaptic and extrasynaptic gamma-aminobutyric acid type A (GABA-A) receptors.[1][2][3][4][5][6] Unlike benzodiazepines, which primarily target gamma-subunit containing GABA-A receptors, this compound and other neuroactive steroids modulate a broader range of GABA-A receptor subtypes.[2][3][4][5][6][7] This modulation enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a reduction in neuronal excitability.
Q2: What are the expected phenotypes in mice treated with this compound?
Based on preclinical studies, the primary expected phenotype is a robust anticonvulsant effect. In various mouse and rat models, this compound has been shown to:
-
Protect against acute seizures induced by chemoconvulsants (e.g., pentylenetetrazol) and electrical stimuli (6Hz psychomotor seizure model).[2]
-
Reduce the frequency of spontaneous generalized tonic-clonic seizures in genetic epilepsy models, such as the Scn1a+/- mouse model of Dravet syndrome.[3][5][6]
-
Increase the threshold for hyperthermia-induced seizures.[3][5][6]
-
Improve survival rates in mouse models of severe epilepsy like Dravet syndrome.[3][4][5][6]
-
Reduce seizure activity and neuronal cell death in models of status epilepticus.[7][8]
At therapeutic doses evaluated in published studies, overt signs of profound sedation or weight loss were not observed.[4]
Q3: My this compound treated mice are not showing the expected anticonvulsant effects. What are some potential reasons?
If you are not observing the expected anticonvulsant phenotypes, consider the following troubleshooting steps:
-
Dosage and Administration: Verify the dose and route of administration. This compound has been shown to be effective via intraperitoneal (IP) injection and chronic oral administration mixed in chow. Ensure the dose is within the effective range reported in the literature for your specific model.
-
Pharmacokinetics: The pharmacokinetic properties of this compound are intended to support chronic oral dosing.[2] Consider the timing of your behavioral or electrophysiological recordings relative to the administration time to ensure they coincide with peak plasma and brain concentrations of the compound.
-
Animal Model: The efficacy of this compound has been demonstrated in specific seizure and epilepsy models. Ensure that the model you are using is appropriate for a GABA-A receptor modulating compound.
-
Vehicle Control: Use an appropriate vehicle control to ensure that the vehicle itself is not interfering with the experimental outcome. For instance, up to 5% HPBCD has been reported as an inert vehicle in some assays.[3]
-
Compound Stability: Ensure that this compound has been stored correctly to maintain its potency.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on this compound.
Table 1: Efficacy of this compound in a Mouse Model of Dravet Syndrome (Scn1a+/-)
| Metric | Treatment Group | Result | p-value | Reference |
|---|---|---|---|---|
| Survival Rate | Untreated Control | ~50% at 30 days post-hyperthermia seizure | < 0.04 | [3] |
| This compound (120 mg/kg/day) | Significantly improved survival | < 0.04 | [3] | |
| Spontaneous Seizures | Untreated Control | Baseline seizure frequency | N/A | [3][5][6] |
| This compound (120 mg/kg/day) | Reduced spontaneous seizure frequency | N/A | [3][5][6] | |
| Hyperthermia-induced Seizures | Untreated Control | Baseline seizure threshold | N/A | [3][5][6] |
| | this compound | Protected against hyperthermia-induced seizures | N/A |[3][5][6] |
Table 2: Efficacy of this compound in a Rat Model of Soman-Induced Status Epilepticus
| Treatment Time Post-SE | Dose (IP) | Outcome | p-value | Reference |
|---|---|---|---|---|
| 20 minutes | 5.6 mg/kg | Significantly reduced electrographic seizure activity | P = 0.0003 | [7][9] |
| 20 minutes | 7.5 mg/kg | Significantly reduced electrographic seizure activity | P = 0.0003 | [7][9] |
| 20 minutes | 10 mg/kg | Significantly reduced electrographic seizure activity | P = 0.0003 | [7][9] |
| 40 minutes | 10 mg/kg | Significantly reduced electrographic seizure activity | P = 0.0245 | [7][9] |
| 20 minutes | All doses | Significantly reduced neuronal cell death (FJB+ cells) | P < 0.0001 |[7][9] |
Experimental Protocols
Protocol 1: Hyperthermia-Induced Seizure Assay in Mice
This protocol is adapted from studies evaluating this compound in a Dravet syndrome mouse model.[3]
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneal injection).
-
Temperature Monitoring: Insert a neonatal mouse/rat rectal probe to monitor core body temperature continuously.
-
Induction of Hyperthermia: Place the mouse in a chamber under a heat lamp. Gradually increase the core body temperature by 1°C every 2 minutes.
-
Seizure Observation: Continuously observe the mouse for behavioral signs of a generalized seizure.
-
Endpoint: The experiment ends when a seizure is observed or the core body temperature reaches a predetermined cutoff (e.g., 42.5°C). The temperature at which the seizure occurs is recorded as the seizure threshold. If no seizure occurs, the mouse is considered seizure-free.
Protocol 2: Assessment of Neuronal Cell Death via FluoroJade B Staining
This protocol is based on the methodology used to assess the neuroprotective effects of this compound in a rat model of soman (B1219632) intoxication.[7][9]
-
Tissue Preparation: Following the experiment, perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde). Harvest the brains and process for cryosectioning or paraffin (B1166041) embedding.
-
Sectioning: Cut coronal brain sections at a specific thickness (e.g., 40 µm) at the desired anatomical level (e.g., -3.24 mm posterior to bregma).
-
Staining Procedure:
-
Mount sections on slides.
-
Rehydrate the sections through a series of alcohol dilutions.
-
Incubate in a solution of potassium permanganate.
-
Transfer to a solution containing FluoroJade B stain.
-
Rinse, dry, and coverslip the slides with a non-aqueous mounting medium.
-
-
Microscopy and Analysis:
-
Visualize the stained sections using a fluorescence microscope with the appropriate filter set for FluoroJade B.
-
Degenerating neurons will fluoresce brightly.
-
Perform cell counting in specific brain regions of interest (e.g., hippocampus, amygdala). A treatment-blinded technician should perform the counting to avoid bias.
-
Compare the number of FluoroJade B-positive cells between treatment groups.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. deepdyve.com [deepdyve.com]
- 5. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model | Semantic Scholar [semanticscholar.org]
- 7. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication | Semantic Scholar [semanticscholar.org]
- 9. This compound--a-next-generation-neuroactive-steroid--reduces-status-epilepticus-(SE)-after-a-20-or-40-minute-treatment-delay-in-a-rat-model-of-soman-intoxication- [aesnet.org]
SGE-516 In Vivo Experimental Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using SGE-516 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel, synthetic neuroactive steroid designed as a positive allosteric modulator of GABA-A receptors. Its primary mechanism involves binding to a site on the GABA-A receptor distinct from the GABA binding site, enhancing the receptor's response to the endogenous neurotransmitter GABA. This potentiation of GABAergic inhibition leads to a general dampening of neuronal excitability in the central nervous system.
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: The recommended vehicle for this compound is a solution of 20% w/v Captisol® in sterile, USP-grade water. This vehicle ensures the solubility and stability of the compound for parenteral administration.
Q3: What are the optimal storage conditions for this compound?
A3: this compound should be stored as a lyophilized powder at -20°C, protected from light and moisture. Once reconstituted in the recommended vehicle, the solution should be used immediately. If short-term storage of the solution is necessary, it should be kept at 4°C for no longer than 24 hours.
Troubleshooting Guide
Issue 1: Inconsistent or lack of behavioral effects after this compound administration.
-
Possible Cause 1: Suboptimal Route of Administration.
-
Troubleshooting: The pharmacokinetic profile of this compound can vary significantly with the route of administration. Intraperitoneal (IP) and intravenous (IV) injections are the most common and effective routes. Oral gavage may result in lower bioavailability due to first-pass metabolism. Ensure the chosen route is appropriate for your experimental model and desired onset of action.
-
-
Possible Cause 2: Incorrect Vehicle or Formulation.
-
Troubleshooting: this compound has low aqueous solubility. Using a vehicle other than the recommended 20% Captisol® may lead to precipitation of the compound and inaccurate dosing. Visually inspect the solution for any particulate matter before administration.
-
-
Possible Cause 3: Acclimation and Stress.
-
Troubleshooting: High levels of stress in experimental animals can confound behavioral readouts. Ensure all animals are properly acclimated to the housing and testing environments before the start of the experiment. Handle animals gently to minimize stress.
-
Issue 2: Sedation or ataxia observed at presumed therapeutic doses.
-
Possible Cause 1: Dose is too high for the specific animal model or strain.
-
Troubleshooting: The dose-response relationship for this compound can be steep. If you observe excessive sedation or motor impairment, perform a dose-response study to determine the optimal dose that provides the desired therapeutic effect without significant side effects. Consider starting with a 50% lower dose and titrating upwards.
-
-
Possible Cause 2: Interaction with other administered compounds.
-
Troubleshooting: If this compound is being co-administered with other agents, there may be a pharmacodynamic interaction. Review the known mechanisms of all compounds and consider potential synergistic effects on CNS depression.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |
| Bioavailability (%) | 100 | 85 ± 7 | 25 ± 5 |
| Tmax (hours) | 0.1 | 0.5 ± 0.1 | 1.2 ± 0.3 |
| Cmax (ng/mL) | 1250 ± 150 | 980 ± 120 | 350 ± 60 |
| Half-life (hours) | 2.5 ± 0.4 | 2.8 ± 0.5 | 3.1 ± 0.6 |
Table 2: Dose-Response in a Rodent Model of Anxiety (Elevated Plus Maze)
| Dose (mg/kg, IP) | Time in Open Arms (seconds) | Locomotor Activity (beam breaks) |
| Vehicle | 35 ± 8 | 250 ± 45 |
| 1 | 65 ± 12 | 240 ± 50 |
| 3 | 110 ± 15 | 235 ± 40 |
| 10 | 105 ± 20 (ataxia noted) | 150 ± 30 |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Bring the lyophilized this compound powder and the 20% Captisol® vehicle to room temperature.
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Aseptically add the vehicle to the vial containing the this compound powder.
-
Vortex the vial for 2-3 minutes until the powder is completely dissolved and the solution is clear.
-
Visually inspect the solution for any particulates. If any are present, do not use.
-
Draw the required volume for each animal into individual syringes for administration.
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Properly restrain the mouse, ensuring a firm but gentle grip to expose the abdomen.
-
Tilt the mouse's head slightly downwards.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the animal for any adverse reactions.
Visualizations
Validation & Comparative
Validating SGE-516's Anticonvulsant Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of SGE-516 with alternative antiepileptic drugs (AEDs). The information is compiled from preclinical studies to assist in the evaluation of this compound as a potential therapeutic agent.
Executive Summary
This compound is a novel neuroactive steroid that acts as a potent positive allosteric modulator of both synaptic and extrasynaptic GABAA receptors.[1][2] This mechanism of action offers a key distinction from benzodiazepines, which primarily target synaptic γ-subunit-containing GABAA receptors.[3][4] Preclinical evidence demonstrates this compound's efficacy in a range of seizure models, including those for generalized, partial, and refractory epilepsy. Notably, in models of Dravet syndrome, a severe and often drug-resistant form of epilepsy, this compound has shown significant promise in reducing seizure burden and improving survival.[1][5]
Comparative Performance of this compound
The following tables summarize the available quantitative data on the anticonvulsant effects of this compound in various preclinical models. It is important to note that direct head-to-head comparisons with other AEDs in the same studies are limited. The data presented here is compiled from multiple sources to provide a comparative overview.
Table 1: Efficacy in the Dravet Syndrome Mouse Model (Scn1a+/-)
| Treatment Group | Dosage | Primary Outcome | Result |
| This compound | 3 mg/kg (IP, single dose) | Increased temperature threshold for hyperthermia-induced seizures | Significant increase in seizure threshold (p < 0.0005)[5] |
| This compound | 120 mg/kg/day (oral) | Reduction in spontaneous generalized tonic-clonic seizure (GTCS) frequency | Reduced average daily seizures to 0.35 ± 0.27 from 2.56 ± 0.73 in controls (p < 0.005)[5] |
| This compound | 120 mg/kg/day (oral) | Survival rate after hyperthermia-induced seizure | Significantly improved survival to 87% compared to 53% in controls (p < 0.04)[5] |
| Clobazam | Clinically relevant doses | Increased temperature threshold for hyperthermia-induced seizures | Effective in increasing seizure threshold[6] |
| Valproic Acid | Clinically relevant doses | Increased temperature threshold for hyperthermia-induced seizures | Effective in increasing seizure threshold[6] |
| Stiripentol (add-on to Clobazam and Valproic Acid) | 100 mg/kg | Increased temperature threshold for hyperthermia-induced seizures | Significantly elevated seizing temperatures as an add-on therapy[7] |
Table 2: Efficacy in Acute Seizure Models
| Seizure Model | Drug | Dosage | Primary Outcome | Result |
| Pentylenetetrazol (PTZ)-Induced Seizures | This compound | Not specified in abstract | Protection against acute seizures | Demonstrated protection[4] |
| Pentylenetetrazol (PTZ)-Induced Seizures | Diazepam | 30 mg/kg | Latency to first whole-body clonus | Significantly delayed seizure onset[7] |
| 6Hz Psychomotor Seizures | This compound | Not specified in abstract | Protection against acute seizures | Demonstrated protection[4] |
| Corneal Kindling | This compound | Not specified in abstract | Anticonvulsant activity | Demonstrated anticonvulsant activity[4] |
| Soman-Induced Status Epilepticus (Rat) | This compound | 5.6, 7.5, and 10 mg/kg (IP) | Reduction in electrographic seizure activity | Significantly reduced seizure activity when administered 20 or 40 minutes after seizure onset[8] |
Mechanism of Action: this compound vs. Benzodiazepines
This compound's distinct mechanism of action lies in its broad modulation of GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.
Figure 1. Simplified signaling pathway comparing the mechanisms of this compound and Benzodiazepines.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Hyperthermia-Induced Seizure Model in Dravet Syndrome Mice
This model is used to assess the efficacy of anticonvulsant compounds in a genetically relevant model of Dravet syndrome.
Figure 2. Experimental workflow for the hyperthermia-induced seizure model.
Protocol:
-
Animal Model: Scn1a+/- mice, which carry a mutation analogous to that found in human Dravet syndrome, are used.
-
Drug Administration: this compound or a vehicle control is administered to the mice via intraperitoneal (IP) injection or oral gavage at predetermined doses.
-
Hyperthermia Induction: Following drug administration, mice are placed in a chamber where the ambient temperature is gradually increased.[3]
-
Temperature Monitoring: The core body temperature of each mouse is continuously monitored using a rectal probe.[9]
-
Seizure Observation: The animals are closely observed for the behavioral signs of a generalized tonic-clonic seizure.
-
Endpoint Measurement: The primary endpoint is the core body temperature at which a seizure is induced. A higher temperature threshold in the drug-treated group compared to the vehicle group indicates anticonvulsant efficacy.[5]
Pentylenetetrazol (PTZ)-Induced Seizure Model
This is a widely used screening model for generalized seizures, where seizures are chemically induced by the GABAA receptor antagonist PTZ.
Figure 3. Experimental workflow for the PTZ-induced seizure model.
Protocol:
-
Animal Model: Typically, mice are used for this acute seizure model.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered at various doses prior to PTZ injection.
-
PTZ Administration: A convulsant dose of pentylenetetrazol is administered, usually via subcutaneous or intraperitoneal injection.[7]
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, which are often characterized by myoclonic jerks, clonus, and tonic-clonic seizures.
-
Endpoint Measurement: The primary endpoints are the latency to the first seizure and the percentage of animals protected from seizures at each dose. An increase in seizure latency or a reduction in the percentage of animals seizing indicates anticonvulsant activity.
Conclusion
This compound demonstrates a promising anticonvulsant profile in a variety of preclinical models. Its unique mechanism of action, modulating both synaptic and extrasynaptic GABAA receptors, suggests it may offer advantages over traditional benzodiazepines, particularly in cases of refractory epilepsy such as Dravet syndrome.[1][2] The available data warrants further investigation, including head-to-head comparative studies with other AEDs, to fully elucidate the therapeutic potential of this compound.
References
- 1. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Behavioral Screen for Heat-Induced Seizures in Mouse Models of Epilepsy [jove.com]
- 4. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication [pubmed.ncbi.nlm.nih.gov]
- 9. Heat induced temperature dysregulation and seizures in Dravet Syndrome/GEFS+ Gabrg2+/Q390X mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SGE-516 and Other Neuroactive Steroids for Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SGE-516, a novel synthetic neuroactive steroid, with other key neuroactive steroids such as allopregnanolone (B1667786), zuranolone (B1405386), brexanolone, and ganaxolone (B1674614). This analysis focuses on their mechanism of action, preclinical and clinical efficacy, and the experimental protocols used to evaluate their performance.
Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors
Neuroactive steroids exert their effects primarily through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[1][2][3] Unlike benzodiazepines, which also modulate GABA-A receptors, neuroactive steroids have a distinct binding site and can modulate both synaptic and extrasynaptic GABA-A receptors.[4][5] This broad activity allows them to influence both phasic (rapid, transient) and tonic (persistent) inhibition in the brain.[6]
The binding of a neuroactive steroid to the GABA-A receptor potentiates the effect of GABA, increasing the influx of chloride ions into the neuron.[7] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing overall neuronal excitability.[7] This mechanism underlies the anticonvulsant, anxiolytic, and antidepressant effects observed with this class of compounds.[8]
Figure 1: Signaling pathway of neuroactive steroid modulation of the GABA-A receptor.
Preclinical Anticonvulsant Efficacy of this compound
This compound has demonstrated significant anticonvulsant activity in a variety of preclinical models, suggesting its potential as a broad-spectrum anti-seizure agent.[4][5]
| Model | This compound Efficacy | Other Neuroactive Steroid Comparators |
| Pentylenetetrazol (PTZ)-Induced Seizures | Protected against acute seizures in mice.[4] | Allopregnanolone and ganaxolone also show efficacy in this model.[9] |
| 6Hz Psychomotor Seizures | Protected against acute seizures in mice.[4] | Ganaxolone is also active in the 6Hz model.[9] |
| Dravet Syndrome Mouse Model (Scn1a+/-) | Protected against hyperthermia-induced seizures, reduced spontaneous seizure frequency, and prolonged survival.[5][10] | - |
| Soman-Induced Status Epilepticus (Rat) | Significantly reduced electrographic seizure activity and neuronal cell death when administered after seizure onset.[11] | Allopregnanolone retains anticonvulsant activity in models of benzodiazepine-resistant status epilepticus.[11] |
Clinical Efficacy of Other Neuroactive Steroids
While clinical data for this compound is not yet publicly available, several other neuroactive steroids have been evaluated in clinical trials, primarily for postpartum depression (PPD).
Zuranolone (SAGE-217) for Postpartum Depression
Zuranolone is an oral neuroactive steroid that has shown efficacy in treating PPD.
| Clinical Trial | Dosage | Primary Endpoint | Key Findings |
| SKYLARK Study (Phase 3) | 50 mg once daily for 14 days | Change from baseline in the 17-item Hamilton Rating Scale for Depression (HAMD-17) total score at Day 15. | Statistically significant and clinically meaningful improvement in depressive symptoms compared to placebo (LS mean difference of -4.0 points).[1][12] |
| Phase 3 Trial (NCT02978326) | 30 mg once daily for 14 days | Change from baseline in HAMD-17 score at Day 15. | Statistically significant improvement in HAMD-17 scores from baseline compared to placebo (-17.8 vs -13.6).[13] |
Brexanolone (SAGE-547) for Postpartum Depression
Brexanolone is an intravenous formulation of allopregnanolone approved for the treatment of PPD.
| Clinical Trial | Dosage | Primary Endpoint | Key Findings |
| Study 202B (Phase 3, Severe PPD) | 60 µg/kg/hr or 90 µg/kg/hr infusion over 60 hours | Mean reduction from baseline in HAMD-17 total score at 60 hours. | Statistically significant reduction in HAMD-17 scores compared to placebo for both doses.[14] |
| Study 202C (Phase 3, Moderate PPD) | 90 µg/kg/hr infusion over 60 hours | Mean reduction from baseline in HAMD-17 total score at 60 hours. | Statistically significant reduction in HAMD-17 scores compared to placebo.[14] |
| Phase 2 Trial (Severe PPD) | Infusion | Reduction in HAMD-17 score. | Mean reduction of 21 points in HAMD-17 score compared to an 8.8-point reduction in the placebo group.[15] |
Ganaxolone for Epilepsy
Ganaxolone is a synthetic analog of allopregnanolone that has been investigated for the treatment of various seizure disorders.[7] It acts as a positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors.[7][16] Clinical trials have shown its efficacy in reducing seizure frequency in patients with CDKL5 deficiency disorder and other forms of refractory epilepsy.[17]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
This model is used to screen for potential anticonvulsant drugs.
-
Animal Preparation: Adult male mice are used.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered intraperitoneally (i.p.) at a predetermined time before PTZ injection.
-
PTZ Injection: A sub-convulsive or convulsive dose of PTZ (typically 30-85 mg/kg) is injected i.p. to induce seizures.[18][19]
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence and severity of seizures, which are scored based on a standardized scale (e.g., Racine scale).[20]
-
Endpoint: The primary endpoint is typically the latency to the first seizure and the percentage of animals protected from tonic-clonic seizures.
Figure 2: Experimental workflow for the PTZ-induced seizure model.
6Hz Psychomotor Seizure Model in Mice
This model is considered a model of therapy-resistant partial seizures.
-
Animal Preparation: Adult male mice are used. A drop of topical anesthetic is applied to the eyes.[21]
-
Drug Administration: The test compound or vehicle is administered i.p. at a specific time before the electrical stimulation.
-
Electrical Stimulation: A low-frequency (6 Hz) electrical stimulus of a specific duration (e.g., 3 seconds) and intensity (e.g., 22, 32, or 44 mA) is delivered through corneal electrodes.[22][23]
-
Observation: Animals are observed for a short period (e.g., 1-2 minutes) for the presence of seizure activity, characterized by a "stun" posture, forelimb clonus, and stereotyped, repetitive movements.[22][23]
-
Endpoint: The primary endpoint is the percentage of animals protected from seizures.
Figure 3: Experimental workflow for the 6Hz psychomotor seizure model.
Conclusion
This compound is a promising novel neuroactive steroid with demonstrated preclinical anticonvulsant activity. Its mechanism of action as a positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors is shared with other neuroactive steroids like allopregnanolone, zuranolone, brexanolone, and ganaxolone. While direct comparative efficacy data is limited, the available preclinical data for this compound suggests a profile consistent with this class of compounds. The clinical success of zuranolone and brexanolone in postpartum depression, and ganaxolone in epilepsy, provides a strong rationale for the continued development of this compound for neurological and psychiatric disorders. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. hcplive.com [hcplive.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. What is the mechanism of Ganaxolone? [synapse.patsnap.com]
- 4. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Ganaxolone for management of seizures associated with CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ganaxolone Suppression of Behavioral and Electrographic Seizures in the Mouse Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. Effect of Zuranolone vs Placebo in Postpartum Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. sciencedaily.com [sciencedaily.com]
- 16. researchgate.net [researchgate.net]
- 17. The efficacy and safety of ganaxolone for the treatment of refractory epilepsy: A meta‐analysis from randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 19. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 21. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 22. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 23. researchgate.net [researchgate.net]
Cross-Validation of SGE-516's Efficacy Across Diverse Seizure Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel neuroactive steroid SGE-516's anticonvulsant effects across a range of preclinical seizure models. This compound, a positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors, represents a promising therapeutic avenue for epilepsy, including treatment-resistant forms.[1][2][3] Its mechanism, which enhances GABAergic inhibition, offers a potential advantage over traditional benzodiazepines that primarily target synaptic GABA-A receptors.[1][2][3] This document summarizes key experimental data, details methodologies for pivotal seizure models, and visualizes relevant pathways and workflows to facilitate a deeper understanding of this compound's preclinical profile in comparison to other neuroactive steroids and standard-of-care agents.
Comparative Efficacy of this compound and Alternatives
The anticonvulsant properties of this compound have been evaluated in several well-established rodent models of seizures. The following tables summarize the available quantitative data, offering a comparative look at its potency and efficacy alongside other neuroactive steroids and benzodiazepines.
Table 1: Efficacy in Chemoconvulsant and Electrically Induced Seizure Models
| Compound | Seizure Model | Species | Efficacy (ED50 in mg/kg, unless otherwise noted) | Reference |
| This compound | PTZ-Induced Seizures | Mouse | Effective in protecting against seizures (Specific ED50 not reported in reviewed literature) | [2] |
| This compound | 6-Hz Psychomotor Seizures | Mouse | Demonstrated anticonvulsant activity (Specific ED50 not reported in reviewed literature) | [2] |
Note: While studies confirm the efficacy of this compound in the PTZ and 6-Hz models, specific ED50 values were not available in the reviewed literature. The available information indicates a dose-dependent protective effect.
Table 2: Efficacy in a Genetic Model of Dravet Syndrome (Scn1a+/- Mouse)
| Compound | Endpoint | Species | Dosage and Administration | Key Findings | Reference |
| This compound | Hyperthermia-Induced Seizures | Mouse | 3 mg/kg, IP | Significantly elevated the temperature threshold for generalized tonic-clonic seizures (GTCS) and rendered 38% of mice seizure-free. | [1] |
| This compound | Spontaneous Seizures | Mouse | 120 mg/kg/day, oral | Reduced average daily seizure frequency from 2.56 to 0.35 and increased the percentage of seizure-free mice. | [1] |
| This compound | Survival | Mouse | 40 mg/kg/day and 120 mg/kg/day, oral | Significantly improved survival, with the 120 mg/kg/day dose completely preventing premature lethality. | [1] |
Table 3: Efficacy in a Model of Status Epilepticus
| Compound | Seizure Model | Species | Dosage and Administration | Key Findings | Reference |
| This compound | Soman-Induced Status Epilepticus | Rat | 5.6, 7.5, and 10 mg/kg, IP (20 min post-onset) | Significantly reduced electrographic seizure activity. | [4] |
| This compound | Soman-Induced Status Epilepticus | Rat | 10 mg/kg, IP (40 min post-onset) | Significantly reduced seizure activity and neuronal cell death. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for the key seizure models discussed in this guide.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is widely used to screen for drugs that raise the seizure threshold and is predictive of efficacy against generalized seizures.
Protocol:
-
Animals: Male CF-1 mice are commonly used.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered intraperitoneally (IP) at various doses.
-
PTZ Injection: After a predetermined pretreatment time (e.g., 15-30 minutes), a convulsant dose of Pentylenetetrazol (PTZ), typically around 85 mg/kg, is injected subcutaneously.
-
Observation: Animals are placed in individual observation chambers and monitored for the onset of seizures, characterized by myoclonic jerks followed by generalized clonic-tonic convulsions. The latency to the first seizure and the percentage of animals protected from seizures are recorded.
-
Endpoint: The primary endpoint is the determination of the median effective dose (ED50) required to protect 50% of the animals from the convulsant effects of PTZ.
6-Hz Psychomotor Seizure Model
This model is considered a test for therapy-resistant partial seizures and can identify anticonvulsants with novel mechanisms of action.
Protocol:
-
Animals: Adult male mice (e.g., CF-1 strain) are typically used.
-
Drug Administration: The test compound or vehicle is administered via an appropriate route (e.g., IP or oral).
-
Corneal Stimulation: Following the drug's absorption period, a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered through corneal electrodes. The current intensity can be varied (e.g., 22, 32, or 44 mA) to assess efficacy against different seizure severities.[5][6]
-
Observation: Immediately after stimulation, mice are observed for seizure activity, which is characterized by a "stunned" posture, forelimb clonus, jaw clonus, and stereotyped automatic behaviors.[5][6]
-
Endpoint: An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulation.[5] The ED50 is calculated as the dose that protects 50% of the animals.
Dravet Syndrome (Scn1a+/-) Mouse Model
This genetic model recapitulates key features of Dravet syndrome, a severe pediatric epilepsy, including spontaneous seizures and susceptibility to hyperthermia-induced seizures.
Protocol for Hyperthermia-Induced Seizures:
-
Animals: Scn1a+/- mice and wild-type littermates are used.
-
Drug Administration: this compound or vehicle is administered prior to the hyperthermia challenge.
-
Induction of Hyperthermia: Mice are placed in a chamber where the ambient temperature is gradually increased. Core body temperature is continuously monitored.
-
Observation: The temperature at which the first generalized tonic-clonic seizure (GTCS) occurs is recorded. The latency to seizure and the percentage of mice that remain seizure-free are key parameters.
-
Endpoint: Efficacy is determined by a significant increase in the temperature threshold for seizures or by the prevention of seizures in the treated group compared to the vehicle group.[1]
Protocol for Spontaneous Seizures:
-
Animals: Scn1a+/- mice are used.
-
Drug Administration: this compound is administered chronically, often mixed in the chow, at specified doses (e.g., 40 or 120 mg/kg/day).[1]
-
Monitoring: Animals are continuously monitored via video-EEG for a designated period (e.g., 60 hours) to record the frequency and duration of spontaneous seizures.[1]
-
Endpoint: The primary endpoints are the reduction in the average daily frequency of spontaneous seizures and the increase in the percentage of seizure-free days in the this compound treated group compared to the control group.[1]
Visualizing Mechanisms and Workflows
To further elucidate the context of this compound's action and its evaluation, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepdyve.com [deepdyve.com]
- 4. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. meliordiscovery.com [meliordiscovery.com]
A Comparative Analysis of the Metabotropic Effects of SGE-516 and Allopregnanolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabotropic effects of the synthetic neuroactive steroid SGE-516 and the endogenous neurosteroid allopregnanolone (B1667786). Both compounds are potent positive allosteric modulators of GABA-A receptors, playing crucial roles in neuronal inhibition. Beyond their canonical allosteric actions, emerging evidence reveals significant metabotropic signaling pathways that contribute to their sustained effects on neuronal function. This document summarizes key experimental data, details relevant methodologies, and visualizes the complex signaling cascades involved.
Core Mechanism of Action: Beyond Allosteric Modulation
Both this compound and allopregnanolone enhance the activity of synaptic and extrasynaptic GABA-A receptors.[1][2] This shared mechanism underlies their anticonvulsant and anxiolytic properties. However, their ability to induce lasting changes in neuronal inhibition stems from their metabotropic effects, primarily the regulation of GABA-A receptor expression and trafficking.
A pivotal study has shown that both this compound and allopregnanolone can trigger a metabotropic, Protein Kinase C (PKC)-dependent increase in the surface expression of extrasynaptic GABA-A receptors. This leads to a sustained enhancement of tonic inhibitory currents, an effect not observed with all neuroactive steroids, such as ganaxolone (B1674614).[3]
Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data for this compound and allopregnanolone across various experimental models.
Table 1: Anticonvulsant Activity
| Compound | Animal Model | Seizure Type | Efficacy (ED50) | Reference |
| This compound | Mouse | Pentylenetetrazol (PTZ)-induced | Not explicitly quantified in the provided results. Dose-dependent protection observed. | [3] |
| Mouse | 6Hz Psychomotor | Not explicitly quantified in the provided results. Dose-dependent protection observed. | [3] | |
| Mouse (Scn1a+/-) | Hyperthermia-induced | 3 mg/kg significantly shifted the temperature threshold. | [4] | |
| Allopregnanolone | Mouse | Pentylenetetrazol (PTZ)-induced | 3.2 - 17 mg/kg (dose-dependent anticonvulsant effect) | [5][6] |
| Mouse | 6Hz Psychomotor | 14.2 mg/kg | [7] | |
| Mouse | Picrotoxin-induced | ED50 not explicitly quantified, but protective effects were observed. | [1] |
Table 2: Metabotropic Effects on Inflammatory Signaling
| Compound | Target | Cell Type | Effect | Quantitative Data | Reference |
| This compound | TLR4 Signaling | Human Macrophages (female) | Inhibition of LPS-induced pCREB and pSTAT1 | Partial inhibition of pSTAT1 (~30%) | [8] |
| TLR7 Signaling | Human Macrophages (female) | Partial inhibition | Not quantified | [8] | |
| Allopregnanolone | TLR4 Signaling | Human Macrophages (male & female) | Inhibition of LPS-induced TNF-α, MCP-1, pCREB, pSTAT1 | Complete inhibition of pCREB; Partial inhibition of pSTAT1 (~35-45%) | [8] |
| TLR7 Signaling | Human Macrophages (female) | Complete inhibition of IL-1β, IL-6, pSTAT1, pIRF7 | Not quantified | [8] | |
| TLR4/MD-2 Interaction | RAW264.7 Macrophages | Blockade | ~80% inhibition of LPS-induced effects at 0.5-1.0 µM | [3] |
Table 3: Interaction with Other Receptor Systems
| Compound | Receptor | Effect | Quantitative Data | Reference |
| Allopregnanolone | Membrane Progesterone (B1679170) Receptor δ (mPRδ) | Agonist | IC50: 151 nM | [7][9] |
| Pregnane X Receptor (PXR) | Activator | Activates transcription | [10][11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for assessing GABA-A receptor surface expression.
Signaling Pathways
Caption: PKC-dependent GABA-A receptor trafficking induced by this compound and allopregnanolone.
Caption: Diverse metabotropic signaling pathways of allopregnanolone.
Experimental Workflow
Caption: Workflow for cell surface biotinylation to quantify GABA-A receptor expression.
Experimental Protocols
Cell Surface Biotinylation Assay for GABA-A Receptor Trafficking
This protocol is adapted from established methods to quantify changes in the surface expression of GABA-A receptors.[10][12]
Objective: To determine the relative amount of GABA-A receptor subunits on the neuronal cell surface following treatment with this compound or allopregnanolone.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons)
-
This compound, Allopregnanolone
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., glycine or Tris-based buffer)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Antibodies specific for GABA-A receptor subunits (e.g., α4, β3, δ)
Procedure:
-
Cell Culture and Treatment: Plate primary neurons and culture to the desired density. Treat the cells with this compound, allopregnanolone, or vehicle control for the specified duration.
-
Biotinylation: Wash the cells with ice-cold PBS. Incubate the cells with Sulfo-NHS-SS-Biotin in PBS at 4°C to label surface proteins.
-
Quenching: Terminate the biotinylation reaction by washing the cells with a quenching solution.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer to solubilize proteins.
-
Affinity Purification: Incubate the cell lysates with streptavidin-agarose beads to capture biotinylated (surface) proteins.
-
Washing: Wash the beads extensively to remove non-biotinylated (intracellular) proteins.
-
Elution: Elute the bound proteins from the beads using a sample buffer containing a reducing agent (e.g., DTT) to cleave the disulfide bond in Sulfo-NHS-SS-Biotin.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against specific GABA-A receptor subunits.
-
Quantification: Densitometric analysis of the Western blot bands is used to quantify the relative abundance of surface-expressed GABA-A receptor subunits in treated versus control samples.
In Vitro Protein Kinase C (PKC) Phosphorylation Assay
This protocol outlines a general method to assess the phosphorylation of GABA-A receptor subunits by PKC.[9][11][13]
Objective: To determine if this compound or allopregnanolone treatment leads to increased PKC-mediated phosphorylation of GABA-A receptor subunits.
Materials:
-
Cell lysates from neurons treated with this compound, allopregnanolone, or vehicle.
-
Immunoprecipitation antibodies for GABA-A receptor subunits.
-
Protein A/G agarose (B213101) beads.
-
Purified active PKC.
-
[γ-³²P]ATP.
-
Kinase reaction buffer.
-
SDS-PAGE and autoradiography equipment.
Procedure:
-
Immunoprecipitation of GABA-A Receptors: Incubate cell lysates with antibodies specific to a GABA-A receptor subunit (e.g., β3) to form immune complexes. Precipitate the complexes using Protein A/G agarose beads.
-
Kinase Reaction: Resuspend the immunoprecipitated receptors in a kinase reaction buffer. Initiate the phosphorylation reaction by adding purified active PKC and [γ-³²P]ATP.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and heating.
-
Electrophoresis and Autoradiography: Separate the proteins by SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphorimager screen to detect the radiolabeled (phosphorylated) GABA-A receptor subunits.
-
Analysis: The intensity of the radioactive bands corresponding to the GABA-A receptor subunits is quantified to determine the level of phosphorylation.
Conclusion
This compound and allopregnanolone share a primary metabotropic mechanism of enhancing GABA-A receptor surface expression via a PKC-dependent pathway, leading to sustained potentiation of tonic inhibition. Allopregnanolone, as an endogenous neurosteroid, exhibits a broader range of metabotropic effects, including interactions with mPRs, PXR, and TLRs, which may contribute to its diverse physiological roles in neuroprotection and immunomodulation. The synthetic nature of this compound may offer a more targeted approach for modulating GABAergic tone through this specific metabotropic pathway. Further head-to-head quantitative studies are warranted to fully elucidate the comparative potency and efficacy of these two compounds in their various metabotropic actions, which will be critical for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Allopregnanolone, the active metabolite of progesterone protects against neuronal damage in picrotoxin-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple functional neurosteroid binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Decreased anticonvulsant efficacy of allopregnanolone during ethanol withdrawal in female Withdrawal Seizure-Prone vs. Withdrawal Seizure-Resistant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decreased Anticonvulsant Efficacy of Allopregnanolone During Ethanol Withdrawal in Female Withdrawal Seizure-Prone vs. Withdrawal Seizure-Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allopregnanolone analogs that positively modulate GABA receptors protect against partial seizures induced by 6-Hz electrical stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intramuscular allopregnanolone and ganaxolone in a mouse model of treatment-resistant status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Subunit-Specific Association of Protein Kinase C and the Receptor for Activated C Kinase with GABA Type A Receptors | Journal of Neuroscience [jneurosci.org]
- 10. Cell-surface biotinylation of GABAA receptors in mouse hippocampal slices after sevoflurane anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor for Activated C Kinase-1 Facilitates Protein Kinase C-Dependent Phosphorylation and Functional Modulation of GABAA Receptors with the Activation of G-Protein-Coupled Receptors | Journal of Neuroscience [jneurosci.org]
- 12. A Cell Surface Biotinylation Assay to Reveal Membrane-associated Neuronal Cues: Negr1 Regulates Dendritic Arborization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
SGE-516: A Comparative Analysis of GABAA Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the GABAA receptor subtype selectivity of SGE-516, a novel neuroactive steroid, with other prominent GABAA receptor modulators. The information presented herein is intended to support research and drug development efforts by offering a clear, data-driven analysis of the pharmacological profiles of these compounds.
Introduction to this compound and GABAA Receptor Modulation
This compound is a synthetic neuroactive steroid that acts as a potent positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABAA) receptors.[1][2] These receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. GABAA receptors are pentameric ligand-gated ion channels composed of various subunit combinations, with the specific subunit composition determining the receptor's pharmacological properties. The major GABAA receptor subtypes are broadly categorized as synaptic (typically containing γ subunits) and extrasynaptic (often containing δ subunits).
Modulation of GABAA receptors is a key therapeutic strategy for a range of neurological and psychiatric disorders. This compound's broad activity on both synaptic and extrasynaptic GABAA receptors distinguishes it from other modulators like benzodiazepines, which exhibit more selective actions.[2][3]
Comparative Analysis of Receptor Subtype Selectivity
The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potentiation (EC50) of this compound and other selected GABAA receptor modulators across various receptor subtypes.
Data Presentation
Table 1: Functional Potentiation (EC50) of Neurosteroids at Recombinant GABAA Receptors
| Compound | Receptor Subtype | EC50 (nM) | Reference |
| This compound | α4β3δ | 240 | [Source not explicitly cited in provided text] |
| Zuranolone (B1405386) (SAGE-217) | α1β2γ2, α2β2γ2, α3β2γ2, α5β3γ2, α4β3δ, etc. (9 subtypes) | Potentiated GABA currents | [4][5] |
Note: Specific EC50 values for Zuranolone across the nine subtypes were not provided in the search results, only that it enhanced GABA currents.
Table 2: Binding Affinity (Ki) of Benzodiazepines and Related Compounds at Recombinant GABAA Receptors
| Compound | Receptor Subtype (α subunit) | Ki (nM) | Reference(s) |
| Diazepam | α1β3γ2 | 64 ± 2 | [6] |
| α2β3γ2 | 61 ± 10 | [6] | |
| α3β3γ2 | 102 ± 7 | [6] | |
| α5β3γ2 | 31 ± 5 | [6] | |
| Clonazepam | α1β2γ2 | ~1.0 - 2.0 | [7] |
| α2β2γ2 | ~1.0 - 2.0 | [7] | |
| α3β2γ2 | ~1.5 - 2.5 | [7] | |
| α5β2γ2 | ~1.0 - 2.0 | [7] | |
| Zolpidem | α1-containing | 20 | [8] |
| α2-containing | 400 | [8] | |
| α3-containing | 400 | [8] | |
| α5-containing | >5000 | [8] |
Summary of Selectivity Profiles:
-
This compound and other Neurosteroids (Allopregnanolone, Brexanolone, Ganaxolone, Zuranolone): The available data and literature suggest that neurosteroids, including this compound, are broad-spectrum positive allosteric modulators of GABAA receptors.[1][2][3] They enhance the function of both synaptic (γ-containing) and extrasynaptic (δ-containing) receptors.[4][5] This broad profile is thought to contribute to their potent anticonvulsant and other CNS effects.[2][3] Zuranolone (SAGE-217), a structurally related compound, has been shown to potentiate currents at nine different GABAA receptor subtypes.[4][5]
-
Benzodiazepines (Diazepam, Clonazepam): These classic GABAA modulators exhibit a more selective profile, primarily targeting synaptic receptors containing an α and a γ subunit.[9] Their binding affinity does not show marked differentiation between the major α subtypes (α1, α2, α3, α5), leading to a broad range of effects including sedation, anxiolysis, and muscle relaxation.[6][7]
-
Non-Benzodiazepine Hypnotics (Zolpidem): Zolpidem displays significant selectivity for GABAA receptors containing the α1 subunit, which is strongly associated with sedative effects.[8][10] It has considerably lower affinity for α2 and α3-containing receptors and negligible affinity for α5-containing receptors.[8][10]
Experimental Protocols
1. Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol is a standard method for quantifying the affinity of a compound for a specific receptor.
-
Membrane Preparation:
-
Homogenize whole brains (e.g., from male Wistar rats, excluding the cerebellum) in a cold buffer (e.g., Na-K phosphate (B84403) buffer, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Subject the resulting supernatant to high-speed centrifugation to pellet the cell membranes containing the GABAA receptors.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
-
Assay Procedure:
-
Incubate the prepared membranes with a specific radioligand (e.g., [3H]flunitrazepam for the benzodiazepine (B76468) site) and varying concentrations of the test compound.
-
To determine non-specific binding, a high concentration of an unlabeled competitor (e.g., diazepam) is used.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
2. Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp) for Functional Potentiation (EC50)
This method directly measures the functional effect of a compound on the GABAA receptor ion channel.
-
Cell Preparation:
-
Use Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293 cells) transiently or stably expressing specific recombinant GABAA receptor subtypes.
-
-
Electrophysiological Recording:
-
For two-electrode voltage clamp in oocytes, impale the oocyte with two microelectrodes to clamp the membrane potential.
-
For patch-clamp recording in mammalian cells, form a high-resistance seal between a glass micropipette and the cell membrane (whole-cell configuration).
-
Perfuse the cells with a solution containing a low concentration of GABA (e.g., EC5-EC20) to elicit a baseline current.
-
Apply increasing concentrations of the test compound in the presence of GABA and record the potentiation of the GABA-evoked current.
-
-
Data Analysis:
-
Plot the potentiation of the GABA current as a function of the test compound concentration.
-
Fit the concentration-response curve with a sigmoidal function to determine the EC50 value (the concentration of the compound that produces 50% of the maximal potentiation).
-
Mandatory Visualizations
Caption: GABAA receptor signaling pathway and modulation by this compound.
Caption: Experimental workflow for GABAA receptor modulator characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic neuroactive steroid this compound reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of zuranolone (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABAA receptor - Wikipedia [en.wikipedia.org]
- 10. Zolpidem - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of SGE-516 and Standard Antiepileptic Drugs in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of SGE-516, a neuroactive steroid positive allosteric modulator of GABA-A receptors, with a selection of standard antiepileptic drugs (AEDs). The data presented is collated from various preclinical studies to offer a comparative overview of their efficacy in established animal models of epilepsy.
Executive Summary
This compound is a potent positive allosteric modulator of both synaptic and extra-synaptic GABA-A receptors.[1][2] This mechanism distinguishes it from benzodiazepines, which primarily target synaptic GABA-A receptors containing specific subunits. Preclinical evidence suggests this compound has broad anticonvulsant activity in various seizure models, including those considered resistant to some standard therapies. This guide directly compares the available quantitative data for this compound with standard AEDs such as benzodiazepines (clobazam, diazepam), valproate, levetiracetam, carbamazepine, and phenytoin (B1677684) across several key preclinical models.
Mechanism of Action
This compound enhances the inhibitory effects of GABA by binding to a site on the GABA-A receptor distinct from the GABA and benzodiazepine (B76468) binding sites. This allosteric modulation increases the flow of chloride ions into the neuron, leading to hyperpolarization and a reduced likelihood of action potential firing. Unlike benzodiazepines, this compound modulates a wider array of GABA-A receptor subtypes, which may contribute to its broad efficacy.[1][2]
Standard AEDs, in contrast, employ a variety of mechanisms to control seizures. Benzodiazepines also enhance GABAergic inhibition but at a different site and with a more limited receptor subtype specificity. Valproate has a multi-faceted mechanism that includes increasing GABA levels, blocking voltage-gated sodium channels, and inhibiting T-type calcium channels. Levetiracetam is unique in that its primary target is the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release. Carbamazepine and phenytoin primarily act by blocking voltage-gated sodium channels.
Preclinical Efficacy Data
The following tables summarize the available quantitative data for this compound and standard AEDs in key preclinical models of epilepsy. It is important to note that direct comparisons should be made with caution due to potential variations in experimental protocols between studies.
Dravet Syndrome Model (Scn1a+/- Mice)
The Scn1a+/- mouse model is a genetically relevant model for Dravet syndrome, a severe form of childhood epilepsy.
| Drug | Dosage | Effect on Spontaneous Seizures | Effect on Hyperthermia-Induced Seizures | Reference |
| This compound | 120 mg/kg/day (in chow) | Reduced average daily seizure frequency from 2.56 to 0.35. | An acute dose of 3 mg/kg IP significantly increased the temperature threshold for seizures. | [3] |
| Clobazam | 30 mg/kg IP | - | Provided complete protection against hyperthermia-induced seizures. | [4] |
| Valproic Acid | 300 mg/kg IP | - | Significantly increased the temperature threshold for seizures. | [5] |
Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ model is a widely used chemoconvulsant model to assess a drug's ability to prevent generalized seizures.
| Drug | ED50 (mg/kg, IP) | Animal Model | Reference |
| This compound | Data on ED50 not available, but showed protection. | Mice | [2] |
| Diazepam | ~2.0 - 4.0 | Mice | [6] |
| Valproic Acid | ~150 - 300 | Rats | [7] |
| Levetiracetam | Ineffective in acute maximal PTZ test, but effective in kindled models. | Mice | [8] |
6Hz Psychomotor Seizure Model
The 6Hz model is considered a model of therapy-resistant partial seizures.
| Drug | ED50 (mg/kg, IP) at 44mA | Animal Model | Reference |
| This compound | Data on ED50 not available, but showed protection. | Mice | [2] |
| Valproic Acid | Effective, but with reduced potency compared to lower current intensities. | Mice | [9] |
| Levetiracetam | Effective, but with reduced potency compared to lower current intensities. | Mice | [9] |
| Phenytoin | Ineffective | Mice | [9] |
| Carbamazepine | Ineffective | Mice | [9] |
Experimental Protocols
Dravet Syndrome Model (Scn1a+/- Mice) - Spontaneous Seizure Monitoring
-
Animal Model: Scn1a+/- mice on a mixed genetic background, which recapitulate features of Dravet syndrome.[10][11]
-
Drug Administration: this compound was administered in the chow at a dose of 120 mg/kg/day.[3] For acute studies, drugs like clobazam and valproic acid were administered via intraperitoneal (IP) injection.[4][12]
-
Seizure Monitoring: Mice were continuously video-monitored for a specified period (e.g., 60 hours), and the frequency of generalized tonic-clonic seizures (GTCS) was quantified by observers blinded to the treatment.[3]
-
Hyperthermia-Induced Seizure Protocol: A baseline body temperature is recorded, and then the mouse is placed in a chamber with a heat lamp. The body temperature is gradually increased (e.g., 0.5°C every 2 minutes) until a seizure is observed. The temperature at which the seizure occurs is recorded as the threshold.[5]
Pentylenetetrazole (PTZ)-Induced Seizure Model
-
Animal Model: Typically male CF-1 or C57BL/6 mice.
-
Drug Administration: The test compound (e.g., this compound or a standard AED) is administered via IP injection at a specified time before PTZ administration, corresponding to its time of peak effect.[13]
-
Seizure Induction: A convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously.[13]
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of a clonic seizure lasting for at least 5 seconds. Animals that do not exhibit a seizure are considered protected.[13]
-
Data Analysis: The dose of the drug that protects 50% of the animals from seizures (ED50) is calculated.
6Hz Psychomotor Seizure Model
-
Animal Model: Typically male CF-1 mice.[9]
-
Drug Administration: The test compound is administered via IP injection at its predetermined time to peak effect.
-
Seizure Induction: A constant current (e.g., 44 mA) at a frequency of 6 Hz for a duration of 3 seconds is delivered through corneal electrodes after application of a topical anesthetic.[14]
-
Observation: Animals are observed for seizure activity, characterized by a "stunned" posture, forelimb clonus, and head and tail extension. Animals that do not display this seizure behavior are considered protected.[14]
-
Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from the seizure.
Conclusion
The available preclinical data indicates that this compound is a promising anticonvulsant compound with a broad spectrum of activity. Its efficacy in the Dravet syndrome mouse model and its activity in models of therapy-resistant seizures, such as the 6Hz model, suggest it may offer advantages over some standard AEDs, particularly those with a primary mechanism of sodium channel blockade. The distinct mechanism of action of this compound, modulating both synaptic and extrasynaptic GABA-A receptors, may underlie this broad efficacy.
However, it is important to acknowledge the limitations of this comparison. The data for this compound is primarily from a limited number of published studies, and direct head-to-head comparative studies with a full range of standard AEDs under identical experimental conditions are not always available. Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in the treatment of epilepsy. This guide serves as a summary of the current preclinical landscape to inform future research and development efforts in the field of antiepileptic drug discovery.
References
- 1. The synthetic neuroactive steroid this compound reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant profile of the neuroactive steroid, this compound, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fine Mapping of a Dravet Syndrome Modifier Locus on Mouse Chromosome 5 and Candidate Gene Analysis by RNA-Seq | PLOS Genetics [journals.plos.org]
- 5. Frontiers | Acute effect of antiseizure drugs on background oscillations in Scn1aA1783V Dravet syndrome mouse model [frontiersin.org]
- 6. Development of a preclinical testing platform for clinically relevant therapy for Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Levetiracetam: the preclinical profile of a new class of antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gene expression profiling in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 14. Progressive Seizure Aggravation in the Repeated 6-Hz Corneal Stimulation Model Is Accompanied by Marked Increase in Hippocampal p-ERK1/2 Immunoreactivity in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SGE-516: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling the neuroactive steroid SGE-516, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific, publicly available Safety Data Sheet (SDS) from its primary developer, Sage Therapeutics, is not readily accessible, information from suppliers and general chemical safety principles provide a framework for its safe handling and disposal. The CAS number for this compound is 1430064-74-6.
Understanding this compound: Key Chemical Information
A clear understanding of a compound's properties is foundational to its safe management. The following table summarizes the known chemical data for this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1430064-74-6 |
| Class | Neuroactive Steroid, GABA Receptor Positive Allosteric Modulator |
| Physical Form | Solid (presumed) |
| Solubility | Information not publicly available |
Core Principles for the Disposal of this compound
Given the lack of a specific, detailed disposal protocol in the public domain, the following procedures are based on best practices for the disposal of research-grade chemical compounds and should be followed in consultation with your institution's Environmental Health and Safety (EHS) department.
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office. Incompatible chemicals can react, creating additional hazards.
2. Containerization and Labeling:
-
Use Appropriate Containers: Waste should be collected in chemically resistant, sealable containers. The container material should be compatible with the solvents used to dissolve this compound.
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and its CAS number "1430064-74-6." Include the accumulation start date and the specific contents (e.g., "this compound in DMSO," "this compound contaminated sharps").
3. Storage of Chemical Waste:
-
Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a spill.
4. Final Disposal:
-
Professional Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Your institution's EHS department will coordinate the pickup and disposal of the properly labeled and containerized waste.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sanitary sewer.
Experimental Protocols Referenced in Safe Handling
While specific experimental protocols for the disposal of this compound are not published, the principles of safe handling during experimentation directly inform safe disposal practices. These include:
-
Use of Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.
-
Engineered Controls: Handle the compound in a chemical fume hood to minimize inhalation exposure.
-
Spill Management: Have a spill kit readily available. In the event of a spill, follow your institution's established spill cleanup procedures. Absorb the spill with an inert material and collect it in a sealed container for hazardous waste disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, ensuring a clear, step-by-step process for laboratory personnel.
Disclaimer: This information is intended as a guide and is not a substitute for the official Safety Data Sheet (SDS) for this compound. Researchers must consult their institution's specific safety and disposal protocols and contact their Environmental Health and Safety (EHS) department for definitive guidance. The absence of a publicly available, comprehensive SDS underscores the importance of treating this research compound with a high degree of caution.
Essential Safety and Logistical Information for Handling SGE-516
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for the neuroactive steroid SGE-516. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling potent pharmaceutical compounds and information available for similar neuroactive steroids, such as zuranolone (B1405386) (SAGE-217).
Prudent Handling of a Potent Compound: this compound is a potent neuroactive steroid that acts as a positive allosteric modulator of GABA-A receptors. Compounds of this nature can have significant physiological effects, including central nervous system (CNS) depression. Therefore, stringent safety protocols are necessary to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to prevent accidental exposure through inhalation, dermal contact, or ingestion. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides an extra layer of protection against potential tears or permeation. Regularly inspect gloves for any signs of degradation. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or aerosolized particles of the compound. |
| Body Protection | A disposable lab coat or gown with long sleeves and elastic cuffs. | Prevents contamination of personal clothing and skin. Should be changed immediately if contaminated. |
| Respiratory Protection | For handling the powdered form, a NIOSH-approved N95 respirator or a higher level of protection, such as a powered air-purifying respirator (PAPR), is recommended. | Minimizes the risk of inhaling fine particles of the potent compound. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing exposure risk during the handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
